molecular formula C16H26O7S B3139467 Benzyl-PEG4-MS CAS No. 477781-69-4

Benzyl-PEG4-MS

Número de catálogo: B3139467
Número CAS: 477781-69-4
Peso molecular: 362.4 g/mol
Clave InChI: DAODDIFNUYIKRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Benzyl-PEG4-MS is a useful research compound. Its molecular formula is C16H26O7S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAODDIFNUYIKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl-PEG4-MS mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl-PEG4-MS in Bioconjugation

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound (Benzyl-tetraethylene glycol-mesylate) in the field of bioconjugation. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the chemical principles and practical considerations for utilizing this versatile linker.

Core Mechanism of Action

The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction , specifically an SN2 (bimolecular nucleophilic substitution) mechanism. The methanesulfonyl (mesylate) group is an excellent leaving group, making the terminal carbon atom of the PEG chain highly susceptible to nucleophilic attack.

In a typical bioconjugation reaction with a protein, nucleophilic amino acid residues on the protein surface act as the nucleophile. The most common targets are the ε-amino group of lysine residues and the α-amino group of the N-terminus . The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the mesylate group. This leads to the formation of a stable secondary amine linkage and the displacement of the mesylate anion.

The polyethylene glycol (PEG) component of the linker serves several crucial functions in bioconjugation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the modified biomolecule.

  • Steric Shielding: The PEG chain can "mask" the biomolecule from the host's immune system, potentially reducing immunogenicity and antigenicity.[1] It can also protect the biomolecule from proteolytic degradation.[2][3]

  • Improved Pharmacokinetics: The increased hydrodynamic size imparted by the PEG linker can reduce renal clearance, thereby extending the circulatory half-life of the therapeutic protein.[1]

The benzyl group on the distal end of the PEG linker can serve as a stable protecting group or a point for further chemical modification, depending on the overall design of the bioconjugate.

Mechanism_of_Action cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Protein Protein-NH2 (e.g., Lysine) TS [Protein-NH2---CH2---O-SO2CH3]‡ Protein->TS Nucleophilic Attack Reagent Benzyl-PEG4-O-SO2CH3 (this compound) Reagent->TS Conjugate Protein-NH-CH2-PEG4-Benzyl (Stable Amine Linkage) TS->Conjugate Leaving_Group CH3SO3- (Mesylate Anion) TS->Leaving_Group Displacement

Caption: SN2 mechanism of this compound with a protein amine.

Quantitative Data on Bioconjugation

The efficiency of the bioconjugation reaction with this compound is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize representative quantitative data for the conjugation of a model protein with this compound.

Table 1: Effect of pH on Conjugation Efficiency

pHReaction BufferConjugation Yield (%)
7.0Phosphate Buffer45
7.5Phosphate Buffer65
8.0Phosphate or Borate Buffer80
8.5Borate Buffer90
9.0Borate Buffer85 (increased hydrolysis)

Note: Yields are illustrative and can vary depending on the specific protein and reaction conditions. A pH range of 8.0-8.5 is often optimal for targeting lysine residues while minimizing hydrolysis of the mesylate group.[4]

Table 2: Effect of Molar Ratio on Degree of PEGylation

Molar Ratio (this compound : Protein)Average Degree of PEGylation (PEG molecules/protein)
1:10.8
5:12.5
10:14.2
20:16.1

Note: The degree of PEGylation is dependent on the number of accessible reactive amines on the protein surface.

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment using this compound with a model protein.

Experimental_Workflow Start 1. Reagent Preparation Reaction 2. Bioconjugation Reaction (Protein + this compound) Quench 3. Quenching the Reaction Purification 4. Purification of Conjugate (e.g., SEC, IEX) Characterization 5. Characterization (SDS-PAGE, MS, HPLC) End 6. Final Product PROTAC_Mechanism cluster_system Cellular Environment POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with Benzyl-PEG4 linker) PROTAC->Ternary Ternary->PROTAC Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

synthesis and purification of Benzyl-PEG4-MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG4-MS

This guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG4-Mesylate (this compound), a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined are based on established principles of polyethylene glycol (PEG) chemistry and are intended for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of this compound is a straightforward one-step process involving the mesylation of the terminal hydroxyl group of Benzyl-PEG4-alcohol (also known as tetraethylene glycol monobenzyl ether). This reaction converts the alcohol, which is a poor leaving group, into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1] The reaction is typically carried out by reacting Benzyl-PEG4-alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA), in an anhydrous aprotic solvent like dichloromethane (DCM).

Experimental Protocol: Mesylation of Benzyl-PEG4-alcohol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • Benzyl-PEG4-alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG4-alcohol (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.5 equivalents). Stir the mixture for 10-15 minutes.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. Ensure the temperature remains at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold deionized water, 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Starting Material Benzyl-PEG4-alcoholCommercially available with a typical purity of >98%.[2]
Molecular Weight 284.35 g/mol For Benzyl-PEG4-alcohol.
Reagents Methanesulfonyl chloride (MsCl)1.2 equivalents
Triethylamine (TEA)1.5 equivalents
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 12-16 hoursCan be monitored for completion.
Expected Product Benzyl-PEG4-Mesylate (this compound)
Product Molecular Weight 362.43 g/mol
Expected Yield 96-99%Based on similar mesylation reactions of PEG compounds.[3]
Expected Purity >95%Can be improved with chromatographic purification.[4]

Visualization of Workflow and Application

The following diagrams illustrate the synthesis workflow and the role of this compound as a PROTAC linker.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_alc Benzyl-PEG4-alcohol reaction Mesylation Reaction (0°C to RT, 12-16h) start_alc->reaction start_reagents MsCl, TEA, DCM start_reagents->reaction wash Aqueous Washes (H₂O, HCl, NaHCO₃, Brine) reaction->wash dry Drying (Na₂SO₄) wash->dry concentrate Concentration dry->concentrate purify Column Chromatography (Optional) concentrate->purify product This compound concentrate->product If no further purification purify->product

Synthesis and Purification Workflow for this compound.

PROTAC_Logic cluster_protac PROTAC Molecule cluster_components Cellular Components protac E3 Ligase Ligand This compound Linker Target Protein Ligand e3_ligase E3 Ubiquitin Ligase protac:f0->e3_ligase binds target_protein Target Protein protac:f2->target_protein binds ubiquitin Ubiquitin e3_ligase->ubiquitin Ubiquitination target_protein->ubiquitin Ubiquitination proteasome Proteasome ubiquitin->proteasome Recognition degradation Protein Degradation proteasome->degradation

Logical Role of this compound as a PROTAC Linker.

Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change will be the appearance of a new singlet at approximately 3.0-3.2 ppm, corresponding to the three protons of the methyl group on the mesylate. The triplet corresponding to the methylene protons adjacent to the hydroxyl group in the starting material (CH₂-OH) will shift downfield to approximately 4.3-4.4 ppm (CH₂-OMs). The characteristic peaks of the benzyl group and the PEG backbone will remain.

    • ¹³C NMR: A new peak will appear around 38 ppm for the methyl carbon of the mesylate group. The carbon of the methylene group attached to the oxygen will also shift.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The broad O-H stretching band of the starting alcohol (around 3400 cm⁻¹) will disappear. New characteristic peaks for the sulfonate group (S=O) will appear around 1350 cm⁻¹ and 1175 cm⁻¹.

Storage and Handling

This compound is expected to be more moisture-sensitive than its alcohol precursor. It should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the mesylate group. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

References

Benzyl-PEG4-MS chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Benzyl-PEG4-MS: Chemical Formula and Molecular Weight

This guide provides essential information regarding the chemical properties of this compound, a heterobifunctional PEG linker used in bioconjugation and drug development. The data is presented for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

The chemical formula and molecular weight of this compound have been determined based on the structural components of the molecule. The structure consists of a benzyl group, a tetraethylene glycol (PEG4) spacer, and a mesylate group. The following table summarizes these key identifiers.

PropertyValue
Chemical Formula C16H26O7S
Molecular Weight 362.44 g/mol

The formula and molecular weight are derived from the constituent parts of this compound: a benzyl group (C7H7), a PEG4 linker (C8H16O4), and a mesylate group (CH3SO3). This information is crucial for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates. For comparison, the related compound Benzyl-PEG3-MS has a chemical formula of C14H22O6S and a molecular weight of 318.39 g/mol .[1]

Logical Relationship of Benzyl-PEGn-MS Series

The relationship between the length of the polyethylene glycol (PEG) chain and the overall molecular properties of the Benzyl-PEGn-MS series can be visualized. As the number of PEG units (n) increases, the molecular weight and the length of the spacer arm increase. This can be represented in a simple logical diagram.

G cluster_0 Benzyl-PEGn-MS Series Benzyl-PEG3-MS Benzyl-PEG3-MS C14H22O6S MW: 318.39 g/mol This compound This compound C16H26O7S MW: 362.44 g/mol Benzyl-PEG3-MS->this compound + C2H4O

Caption: Increasing PEG chain length in the Benzyl-PEGn-MS series.

References

An In-depth Technical Guide to PEG Linkers with Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of polyethylene glycol (PEG) linkers featuring benzyl protecting groups, a critical tool in modern bioconjugation and drug development. We will delve into the synthesis, deprotection, and characterization of these versatile molecules, supported by detailed experimental protocols, quantitative data, and visual workflows to facilitate their application in the laboratory.

Introduction to Benzyl-Protected PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The incorporation of a PEG chain can enhance solubility, increase circulation half-life, and reduce immunogenicity.[] In the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), it is often necessary to employ protecting groups to selectively mask reactive functionalities.[2]

The benzyl group is a commonly used protecting group for the hydroxyl termini of PEG linkers due to its stability under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions.[3] This allows for the selective modification of the unprotected terminus of the PEG linker, followed by the deprotection of the benzyl group to reveal a hydroxyl group for further conjugation. This strategy is fundamental in the construction of heterobifunctional linkers.

Synthesis of Benzyl-Protected PEG Linkers

The most common method for the synthesis of benzyl-protected PEG linkers is the Williamson ether synthesis.[4][5][6] This reaction involves the deprotonation of a hydroxyl group on the PEG chain to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent.

Synthesis of Mono-Benzyl Protected PEG-Alcohol

A typical synthesis involves the mono-benzylation of a polyethylene glycol diol. By controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-protected species over the di-protected byproduct.

Experimental Protocol: Synthesis of Benzyl-PEGn-Alcohol [7][8]

Materials:

  • Polyethylene glycol (PEG) diol (e.g., PEG4, PEG6, etc.)

  • Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A solution of PEG diol (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

  • NaH or KHMDS (0.8-1.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 1-2 hours at 0 °C to allow for the formation of the alkoxide.

  • Benzyl bromide (0.8-1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the mono-benzyl protected PEG-alcohol from unreacted diol and di-benzyl protected PEG.

Characterization:

The purified Benzyl-PEGn-Alcohol can be characterized by:

  • ¹H NMR: To confirm the presence of the benzyl group (aromatic protons around 7.3 ppm and benzylic protons around 4.5 ppm) and the PEG backbone (protons around 3.6 ppm).[2][9]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the product.[10][11]

Synthesis Workflow

Synthesis_Workflow PEG_Diol PEG Diol (HO-PEG-OH) Alkoxide PEG Alkoxide PEG_Diol->Alkoxide  NaH or KHMDS / THF, 0°C Mono_Protected_PEG Mono-Benzyl Protected PEG (BnO-PEG-OH) Alkoxide->Mono_Protected_PEG  BnBr, RT, 12-24h BnBr Benzyl Bromide Purification Column Chromatography Mono_Protected_PEG->Purification  Crude Product Final_Product Pure BnO-PEG-OH Purification->Final_Product  Purified Product

Caption: Workflow for the synthesis of mono-benzyl protected PEG-alcohol.

Quantitative Data for Synthesis

The yield of mono-benzyl protected PEG can vary depending on the reaction conditions and the length of the PEG chain.

PEG DerivativeBaseBenzylating AgentSolventReaction Time (h)Yield (%)Reference
BnO-(PEG)₄-OHNaHBnBrTHF24~70[8]
BnO-(PEG)ₙ-OTsEt₃NTsClDCM12>90[7]
α-azide-ω-hydroxyl PEGNaN₃α-tosyl-ω-hydroxyl PEGDMF12>90[12]
α-amine-ω-hydroxyl PEGPPh₃α-azide-ω-hydroxyl PEGMeOH1295[12]

Deprotection of Benzyl-Protected PEG Linkers

The removal of the benzyl protecting group is a crucial step to unmask the hydroxyl functionality for subsequent conjugation. Several methods are available, with catalytic hydrogenolysis being the most common.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a palladium catalyst and a hydrogen source.[13][14] This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis [7][13]

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • The benzyl-protected PEG linker is dissolved in methanol or ethanol in a round-bottom flask.

  • 10% Pd/C (typically 10% by weight of the substrate) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas several times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours. Alternatively, a Parr hydrogenator can be used at a higher pressure (e.g., 10 bar) for faster reaction times.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the deprotected PEG linker.

Alternative Deprotection Methods

While catalytic hydrogenolysis is widely used, alternative methods may be necessary if the substrate contains other functional groups that are sensitive to reduction.

  • Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.[3]

  • Ozonolysis: Ozone can be used for the mild deprotection of benzyl ethers, particularly in carbohydrate chemistry.[3]

Deprotection Workflow

Deprotection_Workflow Bn_PEG Benzyl-Protected PEG (BnO-PEG-X) Reaction Catalytic Hydrogenolysis Bn_PEG->Reaction  10% Pd/C, H₂  MeOH or EtOH, RT Filtration Filtration through Celite® Reaction->Filtration  Reaction Mixture Deprotected_PEG Deprotected PEG (HO-PEG-X) Filtration->Deprotected_PEG  Purified Product

Caption: Workflow for the deprotection of benzyl-protected PEG linkers.

Quantitative Data for Deprotection
SubstrateCatalystHydrogen SourceSolventTime (h)Yield (%)Reference
Benzyl-protected alcohol10% Pd/CH₂ (balloon)EtOH/EtOAc3 daysquantitative[14]
Benzyl ester5% Pd/CH₂ (10 bar)THF->90[13]
N-benzylamine10% Pd/CAmmonium formateMeOH->90[13]
Benzyl-protected oligosaccharide5% Pd/C (pre-treated)H₂ (10 bar)THF/t-BuOH/PBS->73[15]

Applications in Drug Development

Benzyl-protected PEG linkers are instrumental in the synthesis of complex therapeutic agents.

PROTACs

In the development of PROTACs, heterobifunctional PEG linkers are used to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein. The benzyl protecting group allows for the sequential attachment of these two ligands.[7]

Antibody-Drug Conjugates (ADCs)

For ADCs, PEG linkers can improve the solubility and stability of the conjugate. The use of a benzyl protecting group enables the controlled synthesis of the linker-drug moiety before its conjugation to the antibody.

Logical Relationship in Heterobifunctional Linker Synthesis

Logical_Relationship Start BnO-PEG-OH Step1 Activate OH group (e.g., with TsCl) Start->Step1 Intermediate1 BnO-PEG-OTs Step1->Intermediate1 Step2 Introduce Functional Group 1 (e.g., NaN₃ for Azide) Intermediate1->Step2 Intermediate2 BnO-PEG-N₃ Step2->Intermediate2 Step3 Deprotect Benzyl Group (Catalytic Hydrogenolysis) Intermediate2->Step3 Intermediate3 HO-PEG-N₃ Step3->Intermediate3 Step4 Conjugate to Molecule A Intermediate3->Step4  via OH group Intermediate4 Molecule A-PEG-N₃ Step4->Intermediate4 Step5 Introduce Functional Group 2 (e.g., Click Chemistry with Alkyne) Intermediate4->Step5  via N₃ group Final_Product Molecule A-PEG-Molecule B Step5->Final_Product

Caption: Logical steps for synthesizing a heterobifunctional PEG linker.

Conclusion

PEG linkers with benzyl protecting groups are indispensable tools in the field of bioconjugation and drug development. The Williamson ether synthesis provides a reliable method for their preparation, and catalytic hydrogenolysis offers a mild and efficient means of deprotection. The ability to selectively unmask a hydroxyl group is key to the construction of sophisticated heterobifunctional linkers used in advanced therapeutics like PROTACs and ADCs. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these important chemical entities in their work.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Benzyl-PEG4-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as a practical resource for researchers, offering detailed experimental protocols to determine the aqueous solubility and stability profile of Benzyl-PEG4-MS. Furthermore, it presents a logical framework for understanding its potential degradation pathways, crucial for its application in drug development and other scientific endeavors.

Predicted Physicochemical Properties and Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic (benzyl group) and hydrophilic (PEG4 chain) characteristics. The presence of the tetraethylene glycol (PEG4) linker is expected to significantly enhance its aqueous solubility compared to a non-pegylated benzyl mesylate counterpart. Polyethylene glycol chains are known for their ability to form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the molecule they are attached to.[1][2]

While precise quantitative solubility data for this compound is not available, it is anticipated to be soluble in water and a range of organic solvents.[1] The benzyl group, while hydrophobic, is a relatively small component of the molecule compared to the hydrophilic PEG4 chain. However, at high concentrations in aqueous solutions, aggregation due to hydrophobic interactions of the benzyl group may occur.

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following table outlines the key solubility parameters that should be determined.

Table 1: Key Solubility Parameters for this compound

ParameterMethodPurposeExpected Outcome
Kinetic Solubility High-throughput nephelometric or UV-based assaysTo determine the concentration at which the compound precipitates from a supersaturated solution. This is relevant for initial screening.A quantitative value (e.g., in µg/mL or µM) indicating the kinetic solubility limit in a specific buffer (e.g., PBS, pH 7.4).
Thermodynamic Solubility Shake-flask methodTo determine the equilibrium solubility of the compound, which represents its true solubility.A quantitative value (e.g., in mg/mL or mM) representing the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.
pH-Dependent Solubility Shake-flask method at various pH valuesTo assess the impact of pH on solubility, which is critical for predicting behavior in different biological compartments.A solubility profile across a range of pH values (e.g., pH 2, 7.4, 9).

Stability in Aqueous Solutions: The Role of the Mesylate Group

The primary determinant of the stability of this compound in aqueous solutions is the methanesulfonyl (mesylate) ester group. Mesylates are excellent leaving groups and are susceptible to nucleophilic attack, with water being a common nucleophile in aqueous environments. This process, known as hydrolysis, will lead to the degradation of the molecule.

The stability of sulfonate esters is generally influenced by factors such as pH and temperature.[3][4] Hydrolysis of sulfonate esters can be catalyzed by both acid and base, although the rates and mechanisms may differ.[5] Generally, sulfonate esters are more stable in neutral to slightly acidic conditions and their degradation is accelerated under basic conditions.[6]

For instance, studies on ethyl methanesulfonate (EMS), a structural analog, have shown that its hydrolysis follows pseudo-first-order kinetics.[7] The rate of hydrolysis is significantly influenced by the composition of the aqueous medium.[7]

The degradation of this compound is expected to proceed via the hydrolysis of the mesylate ester, yielding Benzyl-PEG4-alcohol and methanesulfonic acid as the primary degradation products.

Table 2: Key Stability Parameters for this compound

ParameterMethodPurposeExpected Outcome
Half-life (t½) HPLC-based stability assayTo determine the time it takes for 50% of the compound to degrade under specific conditions (e.g., temperature, pH).Quantitative half-life values at different pH and temperature conditions.
Degradation Kinetics HPLC-based stability assay with multiple time pointsTo determine the rate and order of the degradation reaction.A kinetic model (e.g., first-order, second-order) and the corresponding rate constants.
Degradation Products LC-MS/MSTo identify the chemical structures of the molecules formed upon degradation.Identification of Benzyl-PEG4-alcohol and methanesulfonic acid as the primary products, and potentially other minor degradation species.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Determining Kinetic Solubility

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound.[8][9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

  • Centrifuge (for direct UV assay)

  • Filtration plate (for direct UV assay)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Plate Setup: Dispense serial dilutions of the DMSO stock solution into the wells of a 96-well plate. Include DMSO-only wells as a blank.

  • Add Buffer: Rapidly add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

  • Measurement:

    • Nephelometric Assay: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate, or filter the solution using a filtration plate. Measure the UV absorbance of the clear solution at the λmax of this compound.

  • Data Analysis: Determine the highest concentration at which no precipitate is detected (nephelometry) or the concentration in the clear supernatant (UV assay). This value represents the kinetic solubility.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.[11]

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method. A calibration curve of the compound should be prepared in the same solvent.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested buffer.

Protocol for Stability Testing in Aqueous Solution

This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values and temperatures.[12][13][14]

Materials:

  • This compound

  • Aqueous buffers with a range of pH values (e.g., pH 4, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • HPLC vials

  • HPLC system with a UV or other suitable detector

  • LC-MS/MS system for degradation product identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to a known concentration.

  • Incubation Solutions: In separate vials, dilute the stock solution with the different aqueous buffers to a final known concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and storing the samples at a low temperature (e.g., -20°C) until analysis.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Degradation Product Identification: For samples showing significant degradation, analyze them using LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

  • Data Analysis:

    • Plot the concentration of this compound remaining versus time for each condition.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model).

    • Calculate the half-life (t½) of the compound under each condition.

Visualizing Workflows and Degradation Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the predicted degradation pathway of this compound.

G Experimental Workflow for Kinetic Solubility Assay cluster_measurement Measurement prep Prepare 10 mM Stock Solution in DMSO dilute Serially Dilute Stock in 96-well Plate prep->dilute add_buffer Add Aqueous Buffer (e.g., PBS) to achieve final concentrations dilute->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate nephelometry Nephelometry: Measure Light Scattering incubate->nephelometry uv_assay Direct UV Assay: Centrifuge/Filter incubate->uv_assay analysis Data Analysis: Determine Highest Soluble Concentration nephelometry->analysis measure_uv Measure UV Absorbance of Supernatant/Filtrate uv_assay->measure_uv measure_uv->analysis

Caption: Workflow for the kinetic solubility assay of this compound.

G Experimental Workflow for Thermodynamic Solubility Assay start Add Excess Solid this compound to Aqueous Buffer equilibrate Equilibrate with Agitation (e.g., 24-48h at 25°C) start->equilibrate separate Separate Solid and Liquid Phases (Settle or Centrifuge) equilibrate->separate collect Collect Clear Supernatant separate->collect filter Filter Supernatant (0.22 µm syringe filter) collect->filter quantify Quantify by HPLC against a Calibration Curve filter->quantify analysis Data Analysis: Determine Equilibrium Concentration quantify->analysis

Caption: Workflow for the thermodynamic solubility assay.

G Predicted Aqueous Degradation Pathway of this compound reactant This compound C₁₆H₂₆O₇S products Benzyl-PEG4-alcohol C₁₅H₂₄O₅ Methanesulfonic Acid CH₄O₃S reactant->products Hydrolysis (H₂O, pH, Temp)

Caption: Predicted hydrolysis of this compound in aqueous solution.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound in aqueous environments. While the PEG4 linker is expected to confer good water solubility, the mesylate ester represents a point of hydrolytic instability. The provided experimental protocols offer a robust framework for researchers to quantitatively determine these critical parameters. The systematic evaluation of solubility and stability is paramount for the successful application of this compound in drug development and other scientific research, ensuring reliable and reproducible results. The insights gained from such studies will be invaluable for formulation development, predicting in vivo behavior, and establishing appropriate storage and handling conditions.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG4-MS Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, and reduce immunogenicity. Benzyl-PEG4-MS is a thiol-reactive PEGylation reagent designed for the site-specific modification of cysteine residues in proteins. The methanesulfonyl (mesylate, MS) group is a good leaving group that reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond. This document provides a detailed protocol for the conjugation of this compound to proteins, along with data presentation and visualization to guide researchers in this application.

Principle of Conjugation

The conjugation of this compound to a protein is a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile and attacks the carbon atom bearing the mesylate leaving group. This results in the formation of a stable thioether linkage, covalently attaching the Benzyl-PEG4 moiety to the protein. The reaction is most efficient at a slightly basic pH, which promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.

Materials and Reagents

  • Protein containing at least one free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.0-8.0. Avoid buffers containing primary amines (e.g., Tris) or thiols.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

  • Analytical instruments: SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Protein Preparation
  • Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residue is involved in a disulfide bond, reduction is necessary.

    • Add a 10-50 fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • If using DTT, it must be removed prior to conjugation, typically by dialysis or a desalting column, as it will react with the this compound. TCEP does not need to be removed.

Protocol 2: this compound Stock Solution Preparation
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Vortex briefly to ensure complete dissolution.

Note: Mesylate reagents can be sensitive to moisture and hydrolysis. Prepare the stock solution fresh and do not store for extended periods.

Protocol 3: Protein Conjugation Reaction
  • Molar Ratio: The optimal molar ratio of this compound to protein should be determined empirically. A starting point is a 10-50 fold molar excess of the PEG reagent over the protein.

  • Reaction Initiation: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may vary depending on the protein and the desired degree of labeling.

  • Quenching: To stop the reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine at a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to react with any excess this compound.

Protocol 4: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG reagent, quenched reagent, and any unconjugated protein.

  • Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted components.

    • Equilibrate the SEC column (e.g., Sephacryl S-200 or Superdex 200) with an appropriate buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile by UV absorbance at 280 nm.

    • Pool the fractions containing the purified PEGylated protein.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation by IEX. This method can be effective for separating proteins with different degrees of PEGylation.[1]

    • Select an appropriate IEX resin (anion or cation exchange) based on the pI of the native and PEGylated protein.

    • Elute the bound proteins using a salt gradient.

Protocol 5: Characterization of the Conjugate
  • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. Successful PEGylation will result in a shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein.

  • Mass Spectrometry: Determine the precise molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the number of attached PEG molecules (degree of labeling).[2][3][4]

  • Functional Assay: Perform a relevant biological assay to assess the impact of PEGylation on the protein's activity.

Data Presentation

Quantitative data from the conjugation process should be summarized for clear comparison.

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL) 5510
This compound:Protein Molar Ratio 10:120:120:1
Reaction pH 7.07.57.5
Reaction Temperature (°C) 25254
Reaction Time (hours) 2416
Conjugation Efficiency (%) [Insert Data][Insert Data][Insert Data]
Degree of Labeling (MS) [Insert Data][Insert Data][Insert Data]
Retained Biological Activity (%) [Insert Data][Insert Data][Insert Data]

Table 1: Example of a structured table for summarizing quantitative data from this compound conjugation experiments.

Thiol-Reactive ChemistryLinkage StabilityReaction pHPotential Side Reactions
Maleimide Susceptible to retro-Michael reaction and hydrolysis6.5 - 7.5Reaction with amines at pH > 7.5
Sulfonate Ester (e.g., Mesylate) Stable thioether bond7.0 - 8.0Potential reaction with amines and histidines at higher pH[3]
Iodoacetamide Stable thioether bond7.0 - 8.5Potential for off-target reactions

Table 2: Comparison of common thiol-reactive chemistries for protein conjugation. [2][3]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Protein Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Dissolution, Optional Reduction) conjugation Conjugation Reaction (Mixing and Incubation) protein_prep->conjugation peg_prep This compound Stock Solution Preparation peg_prep->conjugation quenching Quenching (Addition of L-cysteine) conjugation->quenching purification Purification (SEC or IEX) quenching->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec activity_assay Functional Assay purification->activity_assay

Caption: Workflow for protein conjugation with this compound.

reaction_mechanism Conjugation Reaction Mechanism cluster_reactants Reactants cluster_product Product Protein-SH Protein-SH (Cysteine Residue) Conjugate Protein-S-CH2-PEG4-Benzyl (Stable Thioether Linkage) Protein-SH->Conjugate Nucleophilic Attack This compound Benzyl-PEG4-O-SO2CH3 (Mesylate Reagent) This compound->Conjugate Leaving_Group CH3SO3- (Mesylate Anion) This compound->Leaving_Group Leaving Group Departure

Caption: Reaction of a protein thiol with this compound.

Discussion and Troubleshooting

  • Low Conjugation Efficiency:

    • Ensure the target cysteine is accessible and not buried within the protein structure.

    • Confirm that disulfide bonds involving the target cysteine have been adequately reduced.

    • Increase the molar excess of this compound.

    • Optimize the reaction pH to be between 7.0 and 8.0 to favor the thiolate form of cysteine.

  • Non-specific Labeling:

    • While mesylates are primarily thiol-reactive, side reactions with other nucleophilic amino acid residues like lysine and histidine can occur, especially at higher pH values.[3] If non-specific labeling is observed, consider lowering the reaction pH to the lower end of the recommended range (e.g., pH 7.0).

  • Protein Aggregation:

    • High concentrations of the organic solvent used to dissolve the PEG reagent can cause protein aggregation. Keep the final solvent concentration as low as possible.

    • Perform the conjugation reaction at a lower temperature (4°C).

  • Stability of the Conjugate:

    • The thioether bond formed from the reaction of a thiol with a mesylate is generally stable under physiological conditions.[2][3]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling this compound and organic solvents.

  • Handle the this compound reagent in a well-ventilated area or a chemical fume hood.

  • Store this compound at the recommended temperature (typically -20°C) and protect it from moisture.

By following these detailed protocols and considering the provided data and visualizations, researchers can effectively utilize this compound for the site-specific PEGylation of proteins, a critical step in the development of next-generation protein therapeutics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG4-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzyl-PEG4-MS for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles for therapeutic and diagnostic applications. The inclusion of a PEG layer can enhance nanoparticle stability, reduce non-specific protein adsorption, and prolong circulation times in vivo.[1][2] this compound is a specific PEGylating agent featuring a benzyl-protected hydroxyl group and a reactive methanesulfonyl (mesylate) group. The mesylate group serves as an excellent leaving group, facilitating covalent attachment to nucleophilic functional groups on the nanoparticle surface, such as primary amines.

Principle of Surface Modification

The surface modification process involves the nucleophilic substitution reaction between a functional group on the nanoparticle surface (e.g., an amine) and the mesylate group of this compound. The benzyl group can be retained as a terminal group or deprotected in a subsequent step if a terminal hydroxyl group is desired for further functionalization.

Impact of PEGylation on Nanoparticle Properties

Surface modification with PEG derivatives like this compound is known to alter the key physicochemical properties of nanoparticles, which in turn influences their biological behavior. The extent of these changes is dependent on the grafting density and the length of the PEG chain.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in nanoparticle properties upon surface modification with this compound, based on established trends in nanoparticle PEGylation.

Table 1: Expected Changes in Physicochemical Properties

PropertyUnmodified NanoparticlesThis compound Modified NanoparticlesCharacterization Technique
Hydrodynamic Diameter VariableIncrease of 5-30 nmDynamic Light Scattering (DLS)
Zeta Potential Variable (often positive for amine-functionalized NPs)Shift towards neutrality (e.g., from +30 mV to -5 mV)DLS / Electrophoretic Light Scattering
PEG Grafting Density N/AVariable (e.g., 0.1 - 2 PEG chains/nm²)¹H NMR, TGA, XPS
Drug Loading Capacity Dependent on nanoparticle core and drugMay slightly decrease due to surface coatingUV-Vis Spectroscopy, HPLC

Table 2: Expected Changes in In Vitro Performance

PropertyUnmodified NanoparticlesThis compound Modified NanoparticlesCharacterization Technique
Protein Adsorption HighSignificantly ReducedSDS-PAGE, BCA/Bradford Assay
In Vitro Drug Release Biphasic (initial burst release)More sustained release profileDialysis Method, HPLC, UV-Vis
Cellular Uptake High (especially by phagocytic cells)Reduced (prolonged circulation)Flow Cytometry, Confocal Microscopy, ICP-MS

Experimental Protocols

The following are detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent characterization.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of this compound to nanoparticles that have been surface-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomes)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Amine-free base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer

  • Purification system (e.g., centrifugation, dialysis, or tangential flow filtration)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent at a known concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Reagent Preparation: In a separate vial, dissolve this compound in the anhydrous solvent to a desired concentration (e.g., 10-50 mg/mL). The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, typically ranging from 10:1 to 100:1.

  • Reaction Setup: To the nanoparticle dispersion, add the amine-free base (e.g., 2-5 molar equivalents relative to this compound).

  • PEGylation Reaction: Add the this compound solution dropwise to the nanoparticle dispersion while stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 12-24 hours under gentle stirring and an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Centrifugation: Pellet the modified nanoparticles by centrifugation. Remove the supernatant containing unreacted this compound and byproducts. Resuspend the nanoparticle pellet in a fresh solvent (e.g., PBS). Repeat the washing steps 2-3 times.

    • Dialysis: Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (MWCO) and dialyze against a suitable buffer (e.g., PBS) for 24-48 hours with several buffer changes to remove impurities.

  • Final Product: Resuspend the purified this compound modified nanoparticles in PBS or another desired buffer for storage and further characterization.

Workflow for Nanoparticle Surface Modification

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Disperse Amine-NPs in Anhydrous Solvent C Add Base to NP Dispersion A->C B Dissolve this compound in Anhydrous Solvent D Add this compound Solution to NPs B->D C->D E Incubate for 12-24h D->E F Centrifugation / Dialysis E->F G Wash Nanoparticles F->G H Characterize Modified Nanoparticles G->H

Caption: Workflow for the surface modification of nanoparticles with this compound.

Protocol 2: Characterization of Modified Nanoparticles

1. Size and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the unmodified and modified nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic diameter and zeta potential of each sample in triplicate.

    • Compare the results to confirm successful PEGylation, expecting an increase in size and a shift in zeta potential towards neutrality.[3]

2. Quantification of PEG Grafting Density by ¹H NMR

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

  • Procedure:

    • Lyophilize a known amount of the purified modified nanoparticles.

    • Dissolve the dried nanoparticles in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., maleic acid).

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic PEG signal (around 3.6 ppm) and the signal of the internal standard.

    • Calculate the amount of PEG grafted onto the nanoparticles and subsequently the grafting density (PEG chains per nm² of nanoparticle surface area).[4][5]

3. In Vitro Drug Release Study

  • Method: Dialysis method.

  • Procedure:

    • Load the unmodified and modified nanoparticles with a model drug.

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate MWCO.

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[6][7]

    • Plot the cumulative drug release as a function of time.

Workflow for In Vitro Drug Release Study

G A Load Drug into Nanoparticles B Place NP Suspension in Dialysis Bag A->B C Immerse in Release Medium at 37°C B->C D Collect Aliquots at Time Intervals C->D E Quantify Drug Concentration D->E F Plot Cumulative Release vs. Time E->F

Caption: Workflow for conducting an in vitro drug release study.

4. In Vitro Cellular Uptake Study

  • Method: Flow Cytometry.

  • Procedure:

    • Seed cells (e.g., macrophages like RAW 264.7 or a cancer cell line) in a multi-well plate and allow them to adhere overnight.

    • Label the unmodified and modified nanoparticles with a fluorescent dye.

    • Incubate the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

    • Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

    • Harvest the cells by trypsinization and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.[8][9]

Signaling Pathway for Cellular Uptake

G cluster_0 Extracellular cluster_1 Intracellular NP Nanoparticle Cell Cell Membrane NP->Cell Endocytosis Endosome Endosome Cell->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease

References

Application Notes and Protocols: Reaction of Benzyl-PEG4-MS with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely used strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, peptides, and proteins. Benzyl-PEG4-MS (Benzyl-PEG4-methanesulfonate) is a PEGylation reagent designed for the modification of primary amines. The methanesulfonyl (mesyl) group serves as an excellent leaving group, allowing for a nucleophilic substitution reaction with primary amines to form a stable secondary amine linkage. This document provides detailed application notes and protocols for the reaction of this compound with primary amine-containing molecules.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the primary amine attacks the carbon atom to which the mesylate group is attached, displacing the methanesulfonate and forming a stable carbon-nitrogen bond. The benzyl group serves as a protecting group for the other end of the PEG linker, which can be removed under specific conditions if further modification is required.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of a primary amine on the terminal carbon of the this compound molecule, leading to the displacement of the methanesulfonate leaving group and the formation of a secondary amine. A non-nucleophilic base is often used in organic solvents to neutralize the methanesulfonic acid byproduct, driving the reaction to completion. In aqueous media, the pH of the buffer plays a critical role in ensuring the primary amine is sufficiently nucleophilic while minimizing hydrolysis of the mesylate ester.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the conjugation of this compound with primary amines. These values are derived from typical conditions for similar sulfonate ester reactions and should be considered as a starting point for optimization.

ParameterRecommended RangeNotes
pH (Aqueous Buffer) 7.5 - 9.0Higher pH increases the nucleophilicity of the primary amine but also accelerates the rate of hydrolysis of the mesylate. An optimal pH balances these two competing reactions.
Temperature 4 - 37 °CLower temperatures (4-25 °C) are generally preferred for bioconjugation to maintain the stability of proteins and other biomolecules. Reactions may proceed faster at higher temperatures, but this can also increase the rate of hydrolysis and potentially denature sensitive molecules.
Reaction Time 2 - 24 hoursThe optimal reaction time depends on the specific reactants, temperature, and pH. Monitoring the reaction progress is recommended.
Solvent Aqueous Buffer or Anhydrous Organic SolventFor bioconjugation, amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended. For reactions with small molecules, anhydrous dichloromethane (DCM), dimethylformamide (DMF), or pyridine can be used.
Molar Ratio (PEG:Amine) 1:1 to 10:1An excess of the PEG reagent is often used to drive the reaction to completion, especially when labeling valuable proteins or peptides.
Base (for Organic Solvents) Triethylamine (TEA) or PyridineA non-nucleophilic base is required to neutralize the methanesulfonic acid byproduct in organic solvents.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Primary Amine-Containing Small Molecule in an Organic Solvent

This protocol is suitable for the reaction of this compound with a small molecule containing a primary amine in an anhydrous organic solvent.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Reaction: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Reaction Completion and Work-up: Once the reaction is complete (typically 4-12 hours at room temperature), quench the reaction by adding a small amount of water.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure Benzyl-PEG4-amine conjugate.

Protocol 2: General Procedure for PEGylation of a Protein in Aqueous Buffer

This protocol is designed for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein in an aqueous buffer.

Materials:

  • Protein with accessible primary amines

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent like DMF or DMSO to create a concentrated stock solution.

  • Initiation of Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein and the desired degree of PEGylation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Analyze the resulting PEGylated protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Mandatory Visualizations

ReactionWorkflow cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis Benzyl_PEG4_MS This compound Reaction_Mix Reaction Mixture (Aqueous Buffer, pH 7.5-9.0 or Organic Solvent + Base) Benzyl_PEG4_MS->Reaction_Mix Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Reaction_Mix Purification Purification (Dialysis / SEC) Reaction_Mix->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for the PEGylation of a primary amine with this compound.

SignalingPathways Start Start Check_Amine Is the primary amine in a suitable buffer/solvent? Start->Check_Amine Buffer_Exchange Perform buffer exchange or use anhydrous solvent Check_Amine->Buffer_Exchange No Add_PEG Add this compound and base (if organic) Check_Amine->Add_PEG Yes Buffer_Exchange->Add_PEG Incubate Incubate at controlled temperature and time Add_PEG->Incubate Quench Quench the reaction Incubate->Quench Purify Purify the conjugate Quench->Purify End End Purify->End

Caption: Logical decision workflow for performing a successful conjugation reaction.

Application Notes and Protocols for Benzyl-PEG4-MS in Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of proteins with Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and proteomics research to enhance the therapeutic properties of proteins, such as their stability, solubility, and pharmacokinetic profiles. The Benzyl-PEG4-MS reagent represents a versatile tool for protein modification, incorporating a benzyl group for potential structural stabilization or as a reporting moiety, a discrete tetra-ethylene glycol (PEG4) linker to confer hydrophilicity, and a reactive group ("MS") for covalent attachment to proteins.

This document provides detailed application notes and experimental protocols for two common variants of this reagent: Benzyl-PEG4-Maleimide and Benzyl-PEG4-NHS Ester . These reagents enable the targeted modification of cysteine and lysine residues, respectively, facilitating a broad range of applications in proteomics and mass spectrometry.

Application Notes

The this compound reagents are designed for the covalent modification of proteins and peptides. The choice between the Maleimide and NHS ester variants depends on the desired target amino acid residue.

  • Benzyl-PEG4-Maleimide is primarily used for the selective alkylation of free sulfhydryl groups on cysteine residues. This specificity is particularly valuable for:

    • Site-specific protein labeling: When a protein has a limited number of accessible cysteine residues, this reagent allows for controlled and localized modification.

    • Studying protein structure and function: Modification of specific cysteines can be used to probe their role in protein conformation, enzyme activity, or protein-protein interactions.

    • Introducing a hydrophilic linker: The PEG4 chain can improve the solubility of hydrophobic proteins or peptides.

  • Benzyl-PEG4-NHS Ester reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. Due to the abundance of lysine residues on the surface of most proteins, this reagent is suitable for:

    • Increasing the hydrodynamic radius of proteins: This can reduce renal clearance and extend the in vivo half-life of therapeutic proteins.

    • Masking surface epitopes: PEGylation can reduce the immunogenicity of proteins.

    • Improving protein stability: The covalent attachment of the hydrophilic PEG linker can help to stabilize the protein structure.

Mass spectrometry is an indispensable tool for the characterization of proteins modified with this compound.[1] It allows for the confirmation of successful conjugation, determination of the degree of PEGylation, and identification of modification sites.[2][3] Techniques such as MALDI-TOF and ESI-MS are routinely employed for these analyses.[4]

Experimental Protocols

The following protocols provide a general framework for the use of Benzyl-PEG4-Maleimide and Benzyl-PEG4-NHS Ester. Optimization may be required for specific proteins and applications.

Protocol 1: Cysteine-Specific Protein Modification with Benzyl-PEG4-Maleimide

This protocol details the steps for labeling a protein with Benzyl-PEG4-Maleimide on cysteine residues.

1. Materials:

  • Protein of interest (with at least one free cysteine residue)

  • Benzyl-PEG4-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Desalting columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Complete reduction may inactivate some proteins.[5]

  • Reagent Preparation:

    • Immediately before use, dissolve Benzyl-PEG4-Maleimide in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Benzyl-PEG4-Maleimide solution to the protein solution.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • To stop the reaction, add a quenching reagent (e.g., 2-Mercaptoethanol) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

3. Characterization by Mass Spectrometry:

  • MALDI-TOF MS:

    • Mix the purified, labeled protein with a suitable MALDI matrix (e.g., sinapinic acid).

    • Acquire the mass spectrum. A successful reaction will show an increase in the molecular weight of the protein corresponding to the mass of the attached Benzyl-PEG4-Maleimide moiety for each modification.

  • LC-ESI-MS:

    • Inject the purified sample onto a reverse-phase HPLC column coupled to an electrospray ionization mass spectrometer.

    • Deconvolute the resulting mass spectrum to determine the mass of the intact protein. The number of PEGylation events can be determined from the mass shift.

Protocol 2: Lysine-Specific Protein Modification with Benzyl-PEG4-NHS Ester

This protocol outlines the procedure for labeling a protein with Benzyl-PEG4-NHS Ester on lysine residues.

1. Materials:

  • Protein of interest

  • Benzyl-PEG4-NHS Ester

  • Reaction Buffer: Amine-free buffer, such as PBS (pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[7]

  • Reagent Preparation:

    • Immediately before use, dissolve Benzyl-PEG4-NHS Ester in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[8]

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the Benzyl-PEG4-NHS Ester solution to the protein solution. The optimal ratio will depend on the protein concentration and desired degree of labeling.[9]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts using a desalting column equilibrated with a suitable storage buffer.

3. Characterization by Mass Spectrometry:

  • SDS-PAGE Analysis:

    • Run both the unlabeled and labeled protein on an SDS-PAGE gel. Successful PEGylation will result in a noticeable upward shift in the apparent molecular weight of the protein.

  • Mass Spectrometry (MALDI-TOF or LC-ESI-MS):

    • Analyze the purified, labeled protein as described in Protocol 1. The mass spectrum will show a distribution of species corresponding to different degrees of PEGylation (i.e., one, two, three, or more Benzyl-PEG4-NHS Ester molecules attached).

Data Presentation

The degree of protein modification can be quantified using mass spectrometry. The following tables provide examples of how to present such quantitative data.

Table 1: MALDI-TOF MS Analysis of a Model Protein (15 kDa) Labeled with Benzyl-PEG4-Maleimide

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Labeling
Unlabeled Protein1500015002.5-0
Labeled Protein1544215445.1442.61

Note: The theoretical mass of Benzyl-PEG4-Maleimide is approximately 442 Da.

Table 2: Deconvoluted ESI-MS Data for a Model Antibody (150 kDa) Labeled with Benzyl-PEG4-NHS Ester

SpeciesObserved Mass (Da)Number of PEG ModificationsRelative Abundance (%)
Unlabeled Antibody15000005
Antibody + 1 PEG150427115
Antibody + 2 PEG150855230
Antibody + 3 PEG151282325
Antibody + 4 PEG151710415
Antibody + 5 PEG152138510

Note: The theoretical mass of the added Benzyl-PEG4-NHS moiety is approximately 427 Da.

Visualization of Experimental Workflows

Diagram 1: Workflow for Cysteine-Specific Protein Labeling

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification & Analysis Prot_Sol Protein Solution (1-5 mg/mL in PBS pH 6.5-7.5) TCEP_add Optional: Add TCEP (Reduce Disulfides) Prot_Sol->TCEP_add Add_Reagent Add Reagent to Protein (10-20x molar excess) TCEP_add->Add_Reagent Reagent_Prep Prepare Benzyl-PEG4-Maleimide (10 mM in DMSO/DMF) Reagent_Prep->Add_Reagent Incubate Incubate (1-2h RT or overnight 4°C) Add_Reagent->Incubate Quench Quench Reaction (2-Mercaptoethanol) Incubate->Quench Desalt Desalting Column Quench->Desalt MS_Analysis Mass Spectrometry (MALDI-TOF or LC-ESI-MS) Desalt->MS_Analysis

Workflow for cysteine-specific protein labeling with Benzyl-PEG4-Maleimide.

Diagram 2: Workflow for Lysine-Specific Protein Labeling

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification & Analysis Prot_Sol Protein Solution (1-10 mg/mL in PBS pH 7.2-8.5) Add_Reagent Add Reagent to Protein (20-50x molar excess) Prot_Sol->Add_Reagent Reagent_Prep Prepare Benzyl-PEG4-NHS Ester (10 mM in DMSO/DMF) Reagent_Prep->Add_Reagent Incubate Incubate (30-60 min RT or 2h on ice) Add_Reagent->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Desalt Desalting Column Quench->Desalt MS_Analysis Mass Spectrometry (MALDI-TOF or LC-ESI-MS) Desalt->MS_Analysis

Workflow for lysine-specific protein labeling with Benzyl-PEG4-NHS Ester.

Diagram 3: Signaling Pathway - Not Applicable

The provided topic focuses on a chemical modification technique rather than a biological signaling pathway. Therefore, a signaling pathway diagram is not directly applicable. The experimental workflow diagrams above provide the relevant logical relationships for the application of this compound reagents.

References

Application Notes and Protocols for Benzyl-PEG4-MS in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-MS is a heterobifunctional crosslinker that offers a versatile platform for the development of advanced drug delivery systems. This molecule incorporates three key functional elements: a benzyl (Bn) ether, a tetra-polyethylene glycol (PEG4) spacer, and a mesylate (MS) group. The benzyl group serves as a temporary protecting group for a terminal hydroxyl, the PEG4 spacer enhances hydrophilicity and provides spatial separation, and the mesylate acts as an excellent leaving group for nucleophilic substitution reactions. This combination of features allows for a multi-step, controlled conjugation strategy, making it a valuable tool for linking therapeutic agents to various carriers such as nanoparticles, liposomes, or targeting ligands.

These application notes provide a comprehensive, step-by-step guide to the potential uses of this compound in creating sophisticated drug delivery constructs. The protocols outlined below are based on established chemical principles and practices in bioconjugation and nanoparticle functionalization.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C14H22O6SN/A
Molecular Weight 318.39 g/mol N/A
Appearance White to off-white solid or viscous liquidN/A
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and aqueous buffersN/A
Storage -20°C, desiccatedN/A

Core Applications in Drug Delivery

The unique structure of this compound allows for two primary strategic approaches in the construction of drug delivery systems:

  • "Grafting-to" Approach: The this compound linker is first conjugated to a drug molecule through its mesylate group. The resulting benzyl-protected, PEGylated drug is then deprotected to reveal a terminal hydroxyl group, which can be subsequently attached to a pre-formed nanoparticle or other carrier system.

  • "Grafting-from" Approach: The this compound linker is initially attached to a nanoparticle or carrier. The drug molecule is then conjugated to the mesylate terminus of the linker. The benzyl group can be retained as a hydrophobic moiety or deprotected if a terminal hydroxyl group is desired for further modification.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to this compound

This protocol describes the reaction of the mesylate group of this compound with a primary or secondary amine on a drug molecule.

Materials:

  • This compound

  • Amine-containing drug

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere (N2 or Ar).

  • Base Addition: Add TEA or DIPEA (2.0-3.0 equivalents) to the solution. This will act as a base to deprotonate the amine and neutralize the methanesulfonic acid byproduct.

  • Linker Addition: Dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF or DMSO and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC by observing the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or preparative HPLC to isolate the Benzyl-PEG4-Drug conjugate.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data from Similar Linker Systems:

Drug/MoleculeLinker TypeReaction ConditionsYield (%)Reference
Amine-modified small moleculeNHS-PEG linkerPBS buffer, pH 7.4-9, RT, 3-24h>90[1][2]
Amine-containing peptideEDC/NHS activated carboxyl-PEGMES buffer pH 5.5, then RT for 12h85-95[3]
Protocol 2: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

This protocol details the removal of the benzyl protecting group to expose a terminal hydroxyl group.[4][5][6][7]

Materials:

  • Benzyl-PEG4-Drug conjugate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the Benzyl-PEG4-Drug conjugate (1.0 equivalent) in MeOH or EtOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% of the substrate) to the solution under an inert atmosphere.

  • Hydrogenation:

    • Seal the flask and purge with hydrogen gas.

    • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction vigorously at room temperature.

    • The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

    • Wash the filter pad with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected HO-PEG4-Drug conjugate.

    • The crude product can be used directly in the next step or purified further if necessary.

Quantitative Data for Benzyl Deprotection:

Substrate TypeMethodReaction ConditionsYield (%)Reference
N-Benzyl amineCatalytic Hydrogenolysis10% Pd/C, H2 (balloon), MeOH, RT, 1h>95[6]
Benzyl esterCatalytic Transfer Hydrogenation10% Pd/C, Ammonium formate, MeOH, reflux>90[8]
N-Benzyl amineOxidationDDQ, MeCN/H2O, RT80-95[6]
Protocol 3: Formulation of PEGylated Nanoparticles

This protocol provides a general method for incorporating the HO-PEG4-Drug conjugate into a polymeric nanoparticle formulation, such as PLGA nanoparticles, using an oil-in-water emulsion-solvent evaporation technique.

Materials:

  • HO-PEG4-Drug conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and the HO-PEG4-Drug conjugate in DCM or ethyl acetate. The ratio of drug-conjugate to polymer will determine the drug loading.

  • Emulsification: Add the organic phase to the aqueous PVA solution. Immediately homogenize or sonicate the mixture to form an oil-in-water emulsion. The size of the nanoparticles can be controlled by adjusting the energy input during this step.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unconjugated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powdered form of the PEGylated nanoparticles.

Quantitative Data for PEGylated Nanoparticle Formulation:

Nanoparticle SystemPEG Linker MW (kDa)Drug Loading Efficiency (%)Particle Size (nm)Reference
PLGA-PEG5~75150-200[9]
Graphene Oxide-PEG665-95200-1300[10]
Gold Nanoparticles-PEG20N/A (quantified by PEG density)30[11]
PLGA-PEG28978[12]
Protocol 4: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release kinetics of the drug from the formulated nanoparticles.[13][14][15][16]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (and pH 5.5 to simulate endosomal conditions)

  • Dialysis membrane (with a molecular weight cut-off below that of the nanoparticles)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Seal the bag and place it in a larger container with a known volume of the same release medium.

  • Incubation: Incubate the setup at 37°C with gentle agitation.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium from the external container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Representative In Vitro Drug Release Data:

Nanoparticle SystemDrugRelease Conditions% Release at 24hRelease Kinetics ModelReference
PEG-PLGA NPsBendamustinePBS pH 7.4, 37°C~40%Korsmeyer-Peppas[16]
PEGylated BSA NPs5-FluorouracilPBS pH 7.4, 37°C~60%Slower than bare NPs[12]
PEGylated LiposomesQuercetinPBS pH 7.4, 37°C~65% (at 6h)N/A[16]

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Step 1: Drug-Linker Conjugation cluster_deprotection Step 2: Benzyl Deprotection cluster_formulation Step 3: Nanoparticle Formulation cluster_analysis Step 4: Characterization & Analysis drug Amine-Containing Drug drug_linker Benzyl-PEG4-Drug Conjugate drug->drug_linker + Linker, Base linker This compound linker->drug_linker deprotected_drug HO-PEG4-Drug Conjugate drug_linker->deprotected_drug H2, Pd/C peg_np Drug-Loaded PEGylated Nanoparticle deprotected_drug->peg_np + Polymer, Emulsification polymer PLGA polymer->peg_np release_study In Vitro Drug Release peg_np->release_study

Caption: General experimental workflow for using this compound.

Signaling Pathway Example: Targeting the EGFR Pathway

Many anticancer drugs target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[17][18][19][20][21] A drug targeting this pathway could be delivered using a this compound-based system, potentially conjugated to a targeting ligand for EGFR-overexpressing cells.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K DrugNP Targeted Drug-NP DrugNP->EGFR Binding & Internalization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway targeted by a nanocarrier.

Conclusion

This compound is a powerful and versatile tool for the construction of advanced drug delivery systems. Its heterobifunctional nature allows for a modular and controlled approach to conjugating drugs to carriers. The protocols and data presented in these application notes serve as a guide for researchers to design and execute experiments aimed at developing novel and effective PEGylated therapeutics. Careful optimization of reaction conditions and thorough characterization of intermediates and final products are crucial for successful implementation.

References

Application Notes and Protocols for the Characterization of Benzyl-PEG4-MS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely employed strategy in pharmaceutical development. This modification can enhance the therapeutic properties of a molecule by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, improve solubility, and reduce immunogenicity.[1][2] The "Benzyl-PEG4-MS" moiety in a conjugate refers to a PEGylation reagent where one terminus of a tetraethylene glycol (PEG4) chain is protected by a benzyl group, and the other is activated with an N-hydroxysuccinimide (NHS) ester (MS) for reaction with primary amines.[3][4]

Thorough characterization of these conjugates is a critical quality attribute to ensure product consistency, efficacy, and safety. This document provides detailed analytical methodologies for the comprehensive characterization of this compound conjugates, focusing on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Workflow for Characterization

The analytical characterization of a this compound conjugate typically follows a logical progression, starting with chromatographic separation to assess purity and heterogeneity, followed by mass spectrometry for molecular weight confirmation and identification of conjugation sites, and NMR for detailed structural elucidation.

Logical Workflow for Conjugate Characterization cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 In-depth Characterization Crude Conjugate Crude Conjugate HPLC_Analysis HPLC_Analysis Crude Conjugate->HPLC_Analysis Purity & Heterogeneity HPLC_Fractions Purified Fractions HPLC_Analysis->HPLC_Fractions Final_Report Final_Report HPLC_Analysis->Final_Report Quantitative Purity MS_Analysis MS_Analysis HPLC_Fractions->MS_Analysis Molecular Weight NMR_Analysis NMR_Analysis MS_Analysis->NMR_Analysis Detailed Structure MS_Analysis->Final_Report Conjugation Site NMR_Analysis->Final_Report Structural Integrity

Caption: Logical workflow for the characterization of this compound conjugates.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of the conjugate, quantifying the extent of PEGylation, and separating the conjugate from unreacted starting materials and byproducts.[5][6] Both Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are valuable.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the PEG chain will alter the retention time of the conjugated molecule.

Workflow Diagram:

RP-HPLC Experimental Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase A) Injection Inject Sample onto HPLC Sample_Prep->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile with TFA) Injection->Gradient_Elution Detection UV/Vis and/or CAD Detection Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) Detection->Data_Analysis

Caption: Workflow for RP-HPLC analysis of this compound conjugates.

Methodology:

  • Sample Preparation: Dissolve the this compound conjugate and the unconjugated starting material (control) in the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm and 280 nm (for aromatic molecules). Charged Aerosol Detection (CAD) can be used for universal detection of non-volatile analytes, including those without a strong chromophore.[1][3][4]

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Data Analysis: Integrate the peak areas to determine the relative purity of the conjugate and quantify the percentage of unconjugated starting material and other impurities.

Experimental Protocol: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for assessing the presence of high molecular weight aggregates.

Methodology:

  • Sample Preparation: Dissolve the conjugate in the SEC mobile phase to a concentration of 1-2 mg/mL.

  • Instrumentation:

    • Column: SEC column appropriate for the molecular weight range of the conjugate.

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 280 nm.

  • Data Analysis: Analyze the chromatogram for the presence of the monomeric conjugate peak and any high molecular weight species (aggregates) or low molecular weight fragments.

Quantitative Data Summary for HPLC
ParameterRP-HPLCSECReference
Purity Assessment >95% (typical)Monomeric content >98%[7]
Precision (RSD) Peak Area: <2%Retention Time: <1%[1][7]
Limit of Detection (LOD) ~10 ng on column~50 ng on column[7]
Limit of Quantitation (LOQ) ~25 µg/mL~100 µg/mL[7]
**Linearity (R²) **>0.99>0.99[7]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of the this compound conjugate and identifying the site(s) of PEGylation.[6][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method.[9]

Experimental Protocol: LC-MS

Workflow Diagram:

LC-MS Experimental Workflow LC_Separation RP-HPLC Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analysis Deconvolution Deconvolution of Mass Spectrum Mass_Analysis->Deconvolution MW_Determination Molecular Weight Determination Deconvolution->MW_Determination

References

Application Notes and Protocols for Benzyl-PEG4-MS Reaction with Thiol Groups on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-MS is a thiol-reactive polyethylene glycol (PEG) linker used for the covalent modification of proteins, particularly at cysteine residues. The reagent consists of a benzyl protecting group, a tetra-ethylene glycol (PEG4) spacer, and a methanesulfonyl (mesylate) reactive group. The mesylate group is an excellent leaving group, facilitating a nucleophilic substitution reaction with the thiol side chain of cysteine residues to form a stable thioether bond. This process, often referred to as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, as well as reducing their immunogenicity. These application notes provide a detailed overview of the reaction, experimental protocols, and relevant data.

Reaction Mechanism

The reaction of this compound with a protein thiol group proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. The sulfur atom of the deprotonated thiol group (thiolate) on a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the mesylate leaving group. This results in the formation of a stable thioether linkage and the displacement of the mesylate anion.

The efficiency of the reaction is pH-dependent, as the thiol group (pKa ~8.5 in free cysteine) must be in its nucleophilic thiolate form. Therefore, the reaction is typically carried out at a pH slightly below or near the pKa of the cysteine thiol to ensure sufficient thiolate concentration while minimizing potential side reactions with other nucleophilic amino acid residues.

Caption: Reaction of this compound with a protein thiol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reaction of this compound with protein thiol groups. These values are based on typical thiol-alkylation reactions and may require optimization for specific proteins.

ParameterValueNotes
Molar Ratio (Reagent:Thiol) 5 - 20 fold excessA higher excess can drive the reaction to completion but may increase the risk of non-specific modification.
Reaction pH 7.0 - 8.5Balances thiolate formation with reagent stability and selectivity. Optimal pH may vary depending on the protein's pI and the pKa of the target cysteine.
Reaction Temperature 4 - 25 °CLower temperatures (4°C) can be used for longer incubation times to minimize protein degradation. Room temperature (25°C) allows for shorter reaction times.
Reaction Time 2 - 24 hoursDependent on temperature, pH, and reagent concentration. Progress should be monitored.
Selectivity for Cysteine HighMesylates show high selectivity for thiols over other nucleophilic amino acids like lysine and histidine at neutral to slightly basic pH.
Stability of Thioether Bond HighThe resulting thioether bond is a stable covalent linkage under physiological conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes a general method for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Purified protein with free thiol groups in a suitable buffer (e.g., PBS, HEPES).

  • This compound (MW: 362.44 g/mol )

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: If using DTT, it must be removed before adding this compound, as it will compete for the reagent. TCEP does not need to be removed.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 3.6 mg of the reagent in 100 µL of solvent to get a 100 mM solution.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 50 mM to react with any excess this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the concentration of the purified protein conjugate using a protein assay (e.g., BCA).

    • Analyze the extent of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the PEGylated protein has a distinct absorbance profile.

experimental_workflow start Start protein_prep Protein Preparation (1-10 mg/mL in Reaction Buffer) start->protein_prep reduction Disulfide Reduction (Optional) (10-20x TCEP, 1h at RT) protein_prep->reduction If needed reagent_prep Prepare this compound Stock (e.g., 100 mM in DMSO/DMF) reduction->reagent_prep labeling Labeling Reaction (10-20x molar excess of reagent, 4h at RT or overnight at 4°C) reagent_prep->labeling quenching Quench Reaction (50 mM L-cysteine, 1h at RT) labeling->quenching purification Purification (Desalting column or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, Mass Spec, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for protein labeling.

Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry

Mass spectrometry is a powerful tool to determine the degree of labeling (DOL), which is the average number of PEG molecules conjugated to each protein molecule.

Procedure:

  • Sample Preparation:

    • Prepare samples of the unlabeled protein and the purified Benzyl-PEG4-protein conjugate at a concentration of approximately 1 mg/mL in a volatile buffer (e.g., ammonium bicarbonate).

  • Mass Spectrometry Analysis:

    • Analyze the samples using either MALDI-TOF or ESI-MS.

    • For MALDI-TOF, co-crystallize the protein with a suitable matrix (e.g., sinapinic acid).

    • For ESI-MS, infuse the sample directly into the mass spectrometer.

  • Data Analysis:

    • Determine the molecular weight of the unlabeled protein (MW_unlabeled).

    • Determine the molecular weight(s) of the PEGylated protein species (MW_labeled). The mass spectrum of the conjugate will likely show a distribution of peaks corresponding to different degrees of labeling.

    • Calculate the mass shift for each labeled species: ΔMW = MW_labeled - MW_unlabeled.

    • The degree of labeling for each species is calculated as: DOL = ΔMW / MW_PEG_moiety, where the mass of the added Benzyl-PEG4 moiety is approximately 345.43 Da (362.44 Da - mass of mesylate).

    • The average DOL can be calculated by considering the relative intensities of the different labeled species in the mass spectrum.

Signaling Pathways and Logical Relationships

The modification of proteins with this compound does not inherently target a specific signaling pathway. Instead, it is a general bioconjugation technique that can be applied to any protein with an accessible cysteine residue. The impact on a signaling pathway would depend on the specific protein being modified and the location of the cysteine residue. For example, if a cysteine in the active site of an enzyme is PEGylated, it could inhibit the enzyme's activity and thus modulate the signaling pathway in which it is involved.

logical_relationship protein Target Protein (with accessible Cys) conjugate PEGylated Protein (Altered properties) protein->conjugate Thiol Reaction reagent This compound reagent->conjugate pathway Signaling Pathway conjugate->pathway Modulates (Activation/Inhibition) cellular_response Cellular Response pathway->cellular_response

Caption: Logical relationship of protein PEGylation.

Conclusion

This compound is a valuable tool for the site-specific modification of proteins at cysteine residues. The formation of a stable thioether bond through a thiol-alkylation reaction provides a robust method for PEGylation. The provided protocols offer a starting point for developing optimized labeling procedures for specific protein targets. Careful characterization of the resulting conjugates is essential to ensure the desired degree of labeling and retention of protein function.

Site-Specific Protein Modification Using Benzyl-PEG4-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in drug development, enabling the creation of therapeutic proteins with enhanced pharmacokinetic properties, reduced immunogenicity, and improved stability. One effective method for achieving this is through the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. Benzyl-PEG4-MS (Methanethiosulfonate) is a thiol-reactive reagent that facilitates the site-specific attachment of a PEG moiety to proteins, primarily targeting cysteine residues.

The methanethiosulfonate (MS) group reacts specifically and efficiently with the sulfhydryl group of a cysteine residue under mild conditions to form a stable disulfide bond. This targeted approach allows for precise control over the location of PEGylation, which is critical for preserving the protein's biological activity. By engineering a cysteine residue at a specific, non-essential site on the protein surface through site-directed mutagenesis, researchers can produce homogeneously modified proteins with predictable and optimized therapeutic characteristics.

This document provides detailed application notes and protocols for the site-specific modification of proteins using this compound.

Principle of Reaction

The site-specific modification of a protein with this compound involves the reaction of the methanethiosulfonate group with a cysteine residue. The reaction proceeds via a nucleophilic attack of the cysteine's thiolate anion on the sulfur atom of the MS group, leading to the formation of a stable disulfide bond and the release of methanethiol as a byproduct. To ensure site-specificity, the target protein should ideally possess a single, accessible cysteine residue for modification. If the native protein contains multiple cysteines involved in disulfide bonds, these must be either protected or the target cysteine must be introduced into a cysteine-free protein variant via mutagenesis.

Applications

Site-specific PEGylation with this compound offers several advantages in the development of protein therapeutics:

  • Prolonged Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, leading to a longer circulating half-life in vivo.

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.

  • Enhanced Stability: PEGylation can protect the protein from proteolytic degradation, increasing its stability.

  • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of proteins that are prone to aggregation.

  • Targeted Drug Delivery: When combined with other functionalities, site-specific PEGylation can be a component of targeted drug delivery systems.

Quantitative Data Summary

The efficiency of site-specific protein modification can be assessed using various analytical techniques. The following table summarizes typical quantitative data obtained from such experiments.

ParameterTypical Value/RangeAnalytical Method(s)
Modification Efficiency > 90%SDS-PAGE, Mass Spectrometry (MALDI-TOF, ESI-MS), RP-HPLC
Degree of Labeling (DOL) 0.9 - 1.1Mass Spectrometry, UV-Vis Spectroscopy
Purity of Modified Protein > 95%Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX)
Recovery of Modified Protein 70 - 90%UV-Vis Spectroscopy, Protein Assay (e.g., Bradford, BCA)

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Cysteine Incorporation

This protocol describes the introduction of a unique cysteine residue into the target protein for site-specific modification.

Materials:

  • Expression plasmid containing the gene for the protein of interest

  • QuikChange Site-Directed Mutagenesis Kit (or similar)

  • Custom-designed mutagenic primers containing the desired cysteine codon

  • Competent E. coli cells for transformation

  • Standard molecular biology reagents and equipment

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation to introduce a cysteine codon (TGC or TGT) at the target site.

  • Mutagenesis PCR: Perform PCR using the expression plasmid as a template and the mutagenic primers according to the manufacturer's protocol. The cycling parameters should be optimized for the specific plasmid and primers.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI) for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells and plate on appropriate selective agar plates.

  • Screening and Sequencing: Screen individual colonies for the presence of the desired mutation by plasmid isolation and DNA sequencing.

  • Protein Expression and Purification: Once the mutation is confirmed, express the cysteine-variant protein and purify it using standard chromatography techniques.

Protocol 2: Site-Specific Protein Modification with this compound

This protocol outlines the procedure for labeling the cysteine-containing protein with this compound.

Materials:

  • Purified cysteine-variant protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5, free of primary amines and thiols)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the reagent

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Reaction vessels

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in the reaction buffer. If necessary, reduce any existing disulfide bonds by treating with a 10-fold molar excess of a reducing agent like DTT or TCEP, followed by its removal using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-100 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently mixing. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the reactivity of the specific cysteine residue.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature to consume any excess this compound.

Protocol 3: Purification of the PEGylated Protein

This protocol describes the separation of the modified protein from unreacted reagents and unmodified protein.

Materials:

  • Quenched reaction mixture from Protocol 2

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

  • Appropriate chromatography column and buffers

Procedure:

  • Chromatography Method Selection:

    • SEC: Effective for separating the larger PEGylated protein from smaller molecules like the unreacted PEG reagent and quenching agent.[1]

    • IEX: Can separate the PEGylated protein from the unmodified protein based on differences in surface charge. The PEGylation can shield charged residues, altering the protein's interaction with the IEX resin.[1]

  • Column Equilibration: Equilibrate the chosen chromatography column with the desired storage buffer.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the proteins using an appropriate buffer gradient (for IEX) or isocratic flow (for SEC).

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure, modified protein and concentrate if necessary using an appropriate method (e.g., ultrafiltration).

Protocol 4: Characterization of the Modified Protein by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the successful modification and determine the degree of labeling.

Materials:

  • Purified PEGylated protein

  • Mass spectrometer (MALDI-TOF or ESI-MS)

  • Appropriate matrices (for MALDI) or solvents (for ESI)

Procedure:

  • Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions. For ESI-MS, the sample is typically infused directly or eluted from an HPLC system. For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.

  • Mass Analysis: Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Compare the mass of the modified protein to the mass of the unmodified protein. The mass difference should correspond to the mass of the attached Benzyl-PEG4 moiety.

    • The homogeneity of the PEGylated product can be assessed by the presence of a single major peak corresponding to the mono-PEGylated species.

    • The degree of labeling can be calculated from the observed mass shift.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_modification Modification cluster_analysis Purification & Analysis mutagenesis Site-Directed Mutagenesis expression Protein Expression & Purification mutagenesis->expression reaction Reaction with this compound expression->reaction quench Quenching reaction->quench purification Chromatographic Purification (SEC/IEX) quench->purification characterization Mass Spectrometry Characterization purification->characterization

Experimental Workflow for Site-Specific Protein Modification.

reaction_pathway protein Protein-SH Cysteine Residue product Protein-S-S-PEG4-Benzyl PEGylated Protein protein->product + Reagent reagent Benzyl-PEG4-S-SO2CH3 This compound byproduct CH3SO2H Methanesulfinic acid product->byproduct

Reaction Pathway of this compound with a Cysteine Residue.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl Group Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of benzyl protecting groups from polyethylene glycol (PEG) linkers, a critical step in the synthesis of PEGylated molecules for research, diagnostics, and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for benzyl group deprotection on PEG linkers, and why?

A1: The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis.[1][2] This technique typically involves using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[1] It is favored for its high efficiency and the clean byproducts it generates—the deprotected PEG linker and toluene.[2] Common solvents for this reaction include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[1]

Q2: When should I consider an alternative to catalytic hydrogenolysis for deprotecting my PEGylated molecule?

A2: You should consider alternative methods under several circumstances[3]:

  • Presence of Reducible Functional Groups: If your molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, azides, or nitro groups.[3][4]

  • Catalyst Poisoning: If your substrate contains functional groups like thiols or thioethers that can deactivate, or "poison," the palladium catalyst.[3][4]

  • Steric Hindrance: For highly hindered benzyl groups where the catalyst's active sites cannot easily access the ether linkage.[3]

  • Acid/Base Sensitivity: If the substrate is unstable under the sometimes slightly acidic or basic conditions that can arise during hydrogenolysis.

Q3: What are some common alternative protecting groups to benzyl for hydroxyls in PEG synthesis?

A3: Several other protecting groups can be used for hydroxyl moieties in PEG synthesis, often chosen for their orthogonal deprotection conditions.[5] These include:

  • Silyl ethers (e.g., TMS, TES, TBDMS): These are typically removed under acidic conditions or with fluoride ion sources.[6]

  • p-Methoxybenzyl (PMB) ethers: These can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), offering selectivity in the presence of standard benzyl groups.[2][6][7]

  • Trityl (Tr) and Dimethoxytrityl (DMTr) groups: These are acid-labile and commonly used in stepwise PEG synthesis.[7][8]

  • Photolabile groups (e.g., 2-nitrobenzyl): These can be cleaved using UV light, which is a very mild deprotection method.[2]

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Deprotection via Catalytic Hydrogenolysis

Q: My hydrogenolysis reaction is very slow or stalls before completion. What are the likely causes and how can I fix it?

A: This is a common problem that can often be traced back to catalyst, substrate, or reaction condition issues.

Potential Causes & Solutions:

CauseRecommended SolutionExplanation
Catalyst Inactivation (Poisoning) • Use a catalyst-poison-resistant catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C). • Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). • Pre-treat the substrate to remove sulfur-containing impurities if possible.Sulfur or certain nitrogen-containing functional groups in the substrate can bind irreversibly to the palladium surface, blocking active sites and halting the reaction.[3][4]
Poor Catalyst Quality • Use a fresh batch of high-quality Pd/C catalyst. • Ensure the catalyst has not been improperly stored or exposed to air for extended periods.The activity of Pd/C can degrade over time or with improper handling.
Mass Transfer Limitations • Increase the stirring rate to ensure the catalyst remains suspended. • Increase the hydrogen pressure (e.g., from atmospheric pressure to 50 psi or higher).In a heterogeneous reaction, the reactants must diffuse to the catalyst surface. Vigorous stirring and higher H₂ pressure increase the rate of this diffusion.[3]
Steric Hindrance • Increase the reaction temperature (e.g., from room temperature to 40-60 °C). • Switch to a more active catalyst or a homogeneous catalyst. • If the problem persists, consider an alternative deprotection method like acid cleavage.A sterically crowded benzyl group may have difficulty accessing the catalyst surface, slowing the reaction.[3]

Below is a workflow to diagnose and solve issues with incomplete hydrogenolysis.

G start Incomplete or Slow Hydrogenolysis Reaction check_poison Does substrate contain S, N-heterocycles, or other potential poisons? start->check_poison check_stirring Is stirring vigorous? Is catalyst suspended? check_poison->check_stirring No sol_poison Increase catalyst loading. Use Pearlman's catalyst. Consider alternative method. check_poison->sol_poison Yes check_catalyst Is the catalyst fresh and active? check_stirring->check_catalyst Yes sol_stirring Increase stirring speed. Increase H2 pressure. check_stirring->sol_stirring No check_sterics Is the benzyl group sterically hindered? check_catalyst->check_sterics Yes sol_catalyst Use fresh catalyst. check_catalyst->sol_catalyst No sol_sterics Increase temperature. Consider alternative method. check_sterics->sol_sterics Yes end_node Reaction Complete check_sterics->end_node No sol_poison->end_node sol_stirring->end_node sol_catalyst->end_node sol_sterics->end_node

Caption: Troubleshooting workflow for incomplete benzyl deprotection.

Issue 2: Unwanted Side Reactions and Low Yield

Q: I am seeing byproducts from the reduction of other functional groups in my molecule. How can I improve the selectivity of the deprotection?

A: Achieving chemoselectivity is critical when other reducible groups are present.

Potential Causes & Solutions:

CauseRecommended SolutionExplanation
Presence of Alkenes/Alkynes • Use a hydrogen transfer reagent instead of H₂ gas. Common donors include 1,4-cyclohexadiene, ammonium formate, or formic acid.[2][3] • Use a poisoned catalyst (e.g., Lindlar's catalyst) if cleaving a benzyl group in the presence of an alkyne to prevent over-reduction.Transfer hydrogenation is often a milder method that can sometimes spare sensitive functional groups from reduction.[3]
Presence of Azides or Nitro groups • Switch to an orthogonal deprotection method that does not involve reduction, such as oxidative cleavage (DDQ, ozone) or acid-catalyzed cleavage.[2][9]These groups are highly susceptible to reduction under standard hydrogenolysis conditions. Visible-light-mediated debenzylation is also compatible with azides.[4]
Cleavage of other Protecting Groups • For acid-sensitive groups (e.g., Boc, Trityl), ensure the reaction medium is neutral. Add a non-poisonous base like triethylamine if needed. • For base-sensitive groups, ensure the medium is neutral or slightly acidic.The choice of solvent and catalyst can influence the pH of the reaction. Other protecting groups like Cbz (benzyloxycarbonyl) are also readily cleaved by hydrogenolysis.[7]

The following decision tree can help in selecting an appropriate deprotection strategy.

G start Select Benzyl Deprotection Method check_reducible Other reducible groups? (alkenes, azides, etc.) start->check_reducible check_poison Catalyst poisons? (thiols, thioethers) check_reducible->check_poison No method_transfer Transfer Hydrogenolysis (e.g., Ammonium Formate, Pd/C) check_reducible->method_transfer Yes (Alkenes) method_oxidative Oxidative Cleavage (DDQ for PMB/Bn) or Lewis Acid (BCl3) check_reducible->method_oxidative Yes (Azides/Nitro) check_acid_labile Acid-labile groups? (Boc, Trityl) check_poison->check_acid_labile No check_poison->method_oxidative Yes method_h2 Standard Hydrogenolysis (H2, Pd/C) check_acid_labile->method_h2 Yes method_acid Strong Acid Cleavage (TFA, HBr/AcOH) check_acid_labile->method_acid No

Caption: Decision tree for selecting a benzyl deprotection method.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis

This protocol describes a standard method for benzyl ether deprotection on a PEG linker using palladium on carbon.

Materials:

  • Benzyl-protected PEGylated compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or cylinder)

  • Reaction flask and stir bar

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Dissolution: Dissolve the benzyl-protected PEG compound in an appropriate solvent (e.g., 10-20 mL of methanol per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Flush the flask with an inert gas like nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere. The typical loading is 5-10% by weight of the substrate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a simple setup, a hydrogen-filled balloon is sufficient. For more robust reactions, use a hydrogen cylinder to maintain positive pressure (e.g., 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 1 to 24 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Filter the mixture through a pad of Celite® or a syringe filter (e.g., 0.45 µm PTFE) to remove the palladium catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Work-up: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude deprotected product.

  • Purification: Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol 2: Oxidative Deprotection using DDQ (for p-Methoxybenzyl Ethers)

This method is useful when hydrogenolysis is not viable, particularly for substrates with reducible functional groups. It is most effective for p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers, sometimes requiring photoirradiation.[2]

Materials:

  • PMB-protected PEGylated compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Solvent system (e.g., Dichloromethane/Water, 10:1 v/v)

  • Reaction flask and stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the PMB-protected PEG compound in the dichloromethane/water solvent system in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DDQ (typically 1.1-1.5 equivalents) to the stirred solution. The reaction mixture will often turn dark green or brown.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).

  • Washing: Combine the organic layers and wash them with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to remove the DDQ byproducts and isolate the deprotected PEG linker.

References

Technical Support Center: Optimizing Benzyl-PEG4-Mesylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Benzyl-PEG4-Mesylate (Bn-PEG4-OMs) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Benzyl-PEG4-Mesylate?

A1: Benzyl-PEG4-Mesylate is a chemical linker used for PEGylation. It covalently attaches a PEG4 moiety to a target molecule, which can enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of biopharmaceuticals. The benzyl group serves as a protecting group for the terminal end of the PEG chain, which can be removed in a subsequent step if required.

Q2: What type of functional groups can react with Benzyl-PEG4-Mesylate?

A2: The mesylate group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. Therefore, Benzyl-PEG4-Mesylate readily reacts with various nucleophiles, including primary and secondary amines, thiols, and to a lesser extent, hydroxyl groups.

Q3: What are the critical parameters to control for a successful reaction?

A3: The key parameters to optimize for a successful PEGylation reaction with Benzyl-PEG4-Mesylate include the molar ratio of reactants, reaction temperature, reaction time, solvent, and pH (especially for reactions involving amines).

Q4: What solvents are recommended for this reaction?

A4: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally recommended. The choice of solvent will depend on the solubility of your specific substrate. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the mesylate group.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify the consumption of starting materials and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Benzyl-PEG4-Mesylate: The mesylate may have hydrolyzed due to moisture.1. Use fresh or properly stored Benzyl-PEG4-Mesylate. Ensure all reaction components, including solvents and glassware, are anhydrous.
2. Poor Nucleophilicity of the Substrate: The nucleophile on your substrate may not be reactive enough under the current conditions.2. Increase the reaction temperature. If using an amine nucleophile, consider adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the amine and increase its nucleophilicity.
3. Steric Hindrance: The reaction site on your substrate may be sterically hindered.3. Increase the reaction time and/or temperature. Consider using a less sterically hindered PEG linker if possible.
Presence of Multiple Products (Side Reactions) 1. Over-alkylation: Multiple PEG chains have attached to a single substrate molecule (if the substrate has multiple nucleophilic sites).1. Reduce the molar excess of Benzyl-PEG4-Mesylate. A 1.1 to 1.5 molar excess is a good starting point.
2. Reaction with Solvent or Buffer: If the solvent or buffer contains nucleophilic impurities (e.g., water, amines), they can react with the mesylate.2. Use high-purity, anhydrous solvents. Avoid nucleophilic buffers like Tris; opt for non-nucleophilic buffers such as HEPES or PBS if an aqueous system is required, though aprotic organic solvents are preferred.
Unreacted Starting Material 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
2. Sub-optimal Molar Ratio: The amount of Benzyl-PEG4-Mesylate may be insufficient.2. Increase the molar ratio of Benzyl-PEG4-Mesylate to the substrate.
3. pH is too low (for amine substrates): The amine may be protonated and therefore not nucleophilic.3. Add a non-nucleophilic base to maintain a pH above the pKa of the amine (typically pH 8-9).

Experimental Protocols

General Protocol for PEGylation of a Primary Amine with Benzyl-PEG4-Mesylate

This protocol provides a general procedure for the reaction of a primary amine-containing substrate with Benzyl-PEG4-Mesylate. The specific conditions may need to be optimized for your particular substrate.

Materials:

  • Amine-containing substrate

  • Benzyl-PEG4-Mesylate

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.

  • Dissolution: Dissolve the amine-containing substrate in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere.

  • Base Addition: Add 2-3 molar equivalents of the non-nucleophilic base to the reaction mixture and stir for 10-15 minutes.

  • PEGylation Reagent Addition: Dissolve Benzyl-PEG4-Mesylate (1.1-1.5 molar equivalents relative to the substrate) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined by monitoring the reaction progress.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC or LC-MS to check for the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., by adding a small amount of water). The product can then be purified using an appropriate technique such as column chromatography, preparative HPLC, or crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start prep_glass Dry Glassware start->prep_glass 1. dissolve_sub Dissolve Substrate in Anhydrous Solvent prep_glass->dissolve_sub 2. add_base Add Non-nucleophilic Base dissolve_sub->add_base 3. add_peg Add Bn-PEG4-OMs add_base->add_peg 4. react Stir at RT or Elevated Temp add_peg->react 5. monitor Monitor by TLC/LC-MS react->monitor 6. monitor->react Continue Reaction workup Work-up & Purify monitor->workup 7. Reaction Complete end End Product workup->end

Caption: Experimental workflow for the PEGylation of a substrate with Benzyl-PEG4-Mesylate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? cause1 Inactive Reagent (Hydrolysis) start->cause1 Yes cause2 Poor Nucleophilicity start->cause2 Yes cause3 Sub-optimal Conditions start->cause3 Yes sol1 Use Anhydrous Conditions & Fresh Reagent cause1->sol1 sol2 Increase Temperature / Add Base cause2->sol2 sol3 Increase Time / Temp / Molar Ratio cause3->sol3 end Improved Yield sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction

common side reactions with Benzyl-PEG4-MS bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl-PEG4-MS Bioconjugation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for bioconjugation experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical linker used in bioconjugation. It consists of a benzyl group, a polyethylene glycol (PEG) spacer with four repeating units, and a methanesulfonyl (mesylate) group. The mesylate is a good leaving group that can react with nucleophiles on biomolecules, such as primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues), to form a stable covalent bond. The PEG spacer enhances solubility and reduces steric hindrance. The benzyl group in this context typically serves as a stable protecting group for another functionality on the linker that might be used in a subsequent reaction step, or it can be part of the final conjugate's structure.

Q2: What is the primary reaction mechanism of this compound in bioconjugation?

A2: The primary reaction mechanism is a nucleophilic substitution (typically SN2) where a nucleophilic group from a biomolecule (e.g., the primary amine of a lysine residue) attacks the carbon atom to which the mesylate group is attached. This results in the displacement of the mesylate leaving group and the formation of a stable covalent bond between the biomolecule and the Benzyl-PEG4 linker.

Q3: What are the optimal reaction conditions for bioconjugation with this compound?

A3: Optimal conditions depend on the target nucleophile. For targeting primary amines on proteins, a pH range of 8.0 to 9.0 is generally recommended to ensure that the amine is deprotonated and thus sufficiently nucleophilic. For targeting thiols on cysteines, a pH range of 7.0 to 8.0 is typically used. Reactions are usually carried out in non-amine containing buffers such as phosphate-buffered saline (PBS) or borate buffer.

Q4: Is the benzyl group on the linker reactive under typical bioconjugation conditions?

A4: The benzyl ether group is generally stable under the aqueous, near-neutral to slightly basic pH conditions used for most bioconjugation reactions. Cleavage of benzyl ethers typically requires harsh conditions such as catalytic hydrogenolysis, strong acids, or specific photochemical methods, which are not employed in standard bioconjugation protocols.[1][2][3][4] Therefore, side reactions involving the benzyl group are uncommon.

Troubleshooting Guide

Below are common issues encountered during bioconjugation with this compound and steps to resolve them.

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of the Mesylate Group: The methanesulfonyl group is susceptible to hydrolysis in aqueous buffers, especially at higher pH and temperature.- Prepare fresh solutions of the this compound linker immediately before use. - Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. - Optimize the pH to balance nucleophile reactivity and mesylate stability.
Suboptimal pH: The target nucleophile (e.g., primary amine) is protonated and not sufficiently reactive.- For amine conjugation, ensure the reaction pH is between 8.0 and 9.0. - For thiol conjugation, maintain the pH between 7.0 and 8.0. - Use a reliable pH meter to verify the buffer pH.
Presence of Competing Nucleophiles: The reaction buffer (e.g., Tris, glycine) or other sample components contain primary amines or other nucleophiles that compete with the target biomolecule.- Use a non-nucleophilic buffer such as PBS, HEPES, or borate buffer. - If necessary, perform a buffer exchange of the biomolecule solution prior to conjugation using dialysis or desalting columns.
Low Reagent Concentration: The concentration of the this compound linker is too low for efficient reaction kinetics.- Increase the molar excess of the this compound linker relative to the biomolecule. A 10- to 50-fold molar excess is a common starting point.
Non-specific Conjugation or Protein Aggregation Reaction with Non-target Amino Acid Residues: At higher pH, other nucleophilic amino acid side chains (e.g., tyrosine, serine, threonine) may become deprotonated and react with the mesylate group, although this is generally less favorable than reaction with primary amines or thiols.- Lower the reaction pH to increase the specificity for the desired nucleophile. - Reduce the molar excess of the this compound linker. - Shorten the reaction time.
Alteration of Protein Charge: Extensive conjugation to lysine residues can neutralize their positive charge, potentially leading to changes in protein structure and solubility, which can cause aggregation.- Reduce the molar excess of the linker to decrease the degree of labeling. - Analyze the extent of conjugation using techniques like mass spectrometry or SDS-PAGE.
Poor Reproducibility Inconsistent Reagent Quality: The this compound linker may have degraded due to improper storage (e.g., exposure to moisture).- Store the this compound linker under desiccated conditions at the recommended temperature (typically -20°C). - Allow the reagent to warm to room temperature before opening to prevent condensation.
Variability in Reaction Parameters: Inconsistent pH, temperature, or reaction time between experiments.- Carefully control and monitor all reaction parameters. - Prepare fresh buffers for each experiment.

Experimental Protocols

General Protocol for Amine-Targeted Bioconjugation of a Protein with this compound

  • Buffer Preparation: Prepare a non-amine containing buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.5.

  • Protein Preparation: If the protein solution contains amine-based buffers (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any excess linker.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using methods such as mass spectrometry, UV-Vis spectroscopy (if the linker has a chromophore), or SDS-PAGE.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Buffer_Exchange Buffer Exchange (if necessary) Protein->Buffer_Exchange Conjugation Conjugation (pH 8.0-9.0) Buffer_Exchange->Conjugation Linker This compound (dissolved in DMSO) Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization Final_Conjugate Final Conjugate Characterization->Final_Conjugate

Caption: Experimental workflow for this compound bioconjugation.

Side_Reactions cluster_intended Intended Reaction cluster_side Potential Side Reactions Benzyl_PEG4_MS This compound Target_Nucleophile Target Nucleophile (e.g., Lysine Amine) Benzyl_PEG4_MS->Target_Nucleophile Hydrolysis Hydrolysis Benzyl_PEG4_MS->Hydrolysis Non_Target Non-Target Nucleophiles (e.g., Tyr, Ser, Thr) Benzyl_PEG4_MS->Non_Target Stable_Conjugate Stable Conjugate Target_Nucleophile->Stable_Conjugate Hydrolyzed_Linker Inactive Hydrolyzed Linker Hydrolysis->Hydrolyzed_Linker Non_Specific_Conjugate Non-Specific Conjugate Non_Target->Non_Specific_Conjugate

Caption: Intended and potential side reactions in bioconjugation.

References

Technical Support Center: Troubleshooting Benzyl-PEG4-MS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues with Benzyl-PEG4-MS. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during conjugation reactions, particularly focusing on low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conjugation of my substrate with this compound. What are the potential primary causes?

Low conjugation efficiency can stem from several factors. The most common culprits are the quality of the this compound reagent, suboptimal reaction conditions, or issues with your substrate. It is crucial to systematically investigate these possibilities. Start by verifying the integrity of the this compound, as PEG compounds can be susceptible to degradation.[1] Then, carefully review your reaction setup, including pH, temperature, and solvent choice. Finally, confirm the concentration and purity of your substrate.

Q2: How can I be sure my this compound is not degraded?

Proper storage and handling are critical for maintaining the integrity of this compound.

  • Storage: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere and protected from light.[1][2] Moisture can lead to hydrolysis of the mesylate group, so a desiccated environment is essential.[1]

  • Handling: When preparing stock solutions, use an anhydrous solvent like DMF or DMSO. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions stored at -20°C should ideally be used within a month.[1]

  • Degradation Signs: Visible signs of degradation in a stock solution can include a change in color or the appearance of precipitates.[1] For the solid compound, clumping may indicate moisture absorption.[1]

Q3: What are the optimal reaction conditions for conjugation with this compound?

The optimal conditions can vary depending on the nucleophile in your substrate (e.g., amine, thiol). However, here are some general guidelines:

  • pH: The mesylate group of this compound reacts with nucleophiles. For reactions with primary amines, a slightly basic pH (typically 7.5-8.5) is recommended to ensure the amine is deprotonated and thus more nucleophilic. However, be aware that higher pH can also increase the rate of hydrolysis of the mesylate.

  • Solvent: The choice of solvent is important. Aprotic polar solvents like DMF or DMSO are often good choices as they can dissolve both the PEG linker and many substrates. If working with biological molecules like proteins, aqueous buffer systems are common. Ensure that your this compound is soluble in the chosen solvent system. Acetonitrile has also been shown to be a good solvent in some catalytic systems.[3][4]

  • Temperature: Conjugation reactions are typically run at room temperature or 4°C. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions and degradation of sensitive substrates.

  • Stoichiometry: A molar excess of this compound over the substrate is often used to drive the reaction to completion. The optimal ratio (e.g., 1.5x to 10x excess) should be determined empirically for your specific system.

Q4: I am working with a protein. What specific issues should I be aware of?

When conjugating to proteins, several factors can influence efficiency:

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with your protein for reaction with the this compound. Buffers like PBS or HEPES are generally preferred.

  • Protein Concentration: The concentration of your protein should be high enough to favor the conjugation reaction.

  • Accessibility of Reactive Sites: The target nucleophile on your protein (e.g., the epsilon-amino group of a lysine residue) must be accessible to the this compound. Steric hindrance can significantly reduce conjugation efficiency.

Q5: What analytical methods can I use to monitor the conjugation reaction and troubleshoot low efficiency?

Several analytical techniques can provide valuable insights:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to monitor the progress of your reaction.[5][6] You can identify the starting materials, the desired conjugate, and any potential side products. By analyzing samples over time, you can determine the reaction rate and extent of completion.

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC can be used to separate the conjugated product from the unreacted substrate and this compound.[6][7] This allows for quantification of the conjugation efficiency.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, SDS-PAGE can visualize the increase in molecular weight of the protein after conjugation with the PEG linker. A shift in the band corresponding to your protein indicates successful conjugation.

Optimization of Reaction Parameters

The following table summarizes key parameters and suggested starting points for optimizing your conjugation reaction.

ParameterRecommended RangeConsiderations
pH 7.5 - 8.5 (for amines)Balance nucleophilicity of the target with hydrolysis of the mesylate.
Temperature 4°C to Room TemperatureHigher temperatures can increase reaction rate but also degradation.
Solvent Anhydrous DMF, DMSO, or aqueous buffers (e.g., PBS, HEPES)Ensure solubility of all reactants. Avoid nucleophilic solvents/buffers.
Molar Excess of this compound 1.5x - 10xEmpirically determine the optimal ratio for your substrate.
Reaction Time 1 - 24 hoursMonitor progress using analytical methods like LC-MS or HPLC.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Primary Amine-Containing Substrate

This protocol provides a general starting point. You will need to optimize it for your specific substrate.

Materials:

  • This compound

  • Substrate with a primary amine

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare a stock solution of your substrate in the Reaction Buffer.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

  • Add the desired molar excess of the this compound stock solution to the substrate solution. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) if working with proteins.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • To stop the reaction, add a small amount of Quenching Buffer to consume any unreacted this compound.

  • Analyze the reaction mixture by LC-MS or HPLC to determine the conjugation efficiency.

  • Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).

Troubleshooting and Visualization

Troubleshooting Workflow

If you are experiencing low conjugation efficiency, follow this logical troubleshooting workflow to identify the root cause.

TroubleshootingWorkflow start Start: Low Conjugation Efficiency check_reagent 1. Verify this compound Integrity - Check storage conditions - Use a fresh aliquot - Analyze by LC-MS start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok replace_reagent Action: Procure and use new reagent reagent_ok->replace_reagent No check_conditions 2. Review Reaction Conditions - pH of the reaction buffer - Solvent compatibility - Molar ratio of reactants reagent_ok->check_conditions Yes replace_reagent->check_reagent conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize pH, solvent, and stoichiometry based on the table above conditions_ok->optimize_conditions No check_substrate 3. Assess Substrate Quality - Confirm concentration - Check for degradation/aggregation - Verify nucleophile availability conditions_ok->check_substrate Yes optimize_conditions->check_conditions substrate_ok Substrate OK? check_substrate->substrate_ok purify_substrate Action: Purify or resynthesize substrate substrate_ok->purify_substrate No end_success Problem Resolved substrate_ok->end_success Yes purify_substrate->check_substrate

Caption: A step-by-step workflow for troubleshooting low conjugation efficiency.

Reaction Pathway and Potential Side Reactions

Understanding the intended reaction and potential side reactions is crucial for optimization.

ReactionPathway cluster_reactants Reactants cluster_products Products Benzyl_PEG4_MS Benzyl-PEG4-O-Ms Desired_Product Desired Conjugate (Substrate-NH-PEG4-Benzyl) Benzyl_PEG4_MS->Desired_Product Desired Reaction (Nucleophilic Attack by Amine) Hydrolysis_Product Hydrolysis Product (Benzyl-PEG4-OH) Benzyl_PEG4_MS->Hydrolysis_Product Side Reaction (Hydrolysis of Mesylate) Substrate_NH2 Substrate-NH2 Substrate_NH2->Desired_Product H2O H2O (present in aqueous buffer) H2O->Hydrolysis_Product

Caption: The desired conjugation pathway and a competing hydrolysis side reaction.

References

Technical Support Center: Purification of Benzyl-PEG4-MS Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins conjugated with Benzyl-PEG4-MS. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugated proteins?

A1: The primary challenges arise from the heterogeneity of the reaction mixture, which can contain the desired mono-PEGylated protein, multi-PEGylated species, positional isomers, unreacted protein, and excess PEG reagent.[] The this compound linker itself can also influence the physicochemical properties of the protein, potentially leading to aggregation or altered chromatographic behavior.

Q2: Which purification techniques are most suitable for this compound conjugated proteins?

A2: A multi-step purification strategy is often necessary. The most common and effective techniques include:

  • Size Exclusion Chromatography (SEC): Excellent for removing unreacted PEG and separating molecules based on size.[][2]

  • Ion-Exchange Chromatography (IEX): Highly effective for separating proteins based on the degree of PEGylation and for resolving positional isomers due to alterations in surface charge.[][2]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step to separate species with minor differences in hydrophobicity.[][3]

  • Reversed-Phase Chromatography (RPC): Useful for analytical purposes and can separate positional isomers.[][2]

Q3: How does the this compound linker affect the properties of the conjugated protein?

A3: The this compound linker adds a polyethylene glycol (PEG) chain to the protein. This modification increases the hydrodynamic radius of the protein, which is the basis for separation by SEC.[] The PEG chain can also shield the protein's surface charges, altering its interaction with IEX resins.[2] The benzyl group may slightly increase the hydrophobicity of the protein, which could be a factor in HIC.

Q4: Are there any non-chromatographic methods for purifying PEGylated proteins?

A4: Yes, techniques like ultrafiltration and diafiltration can be effective for removing excess, low-molecular-weight PEG reagent and for buffer exchange.[2] Aqueous two-phase separation (ATPS) is another emerging technique that can be used for the selective purification of PEGylated proteins.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Protein 1. Inefficient PEGylation reaction.Optimize reaction conditions (e.g., pH, temperature, molar ratio of PEG to protein).[6]
2. Protein precipitation during purification.Adjust buffer conditions (e.g., pH, ionic strength, additives) to maintain protein solubility.[7]
3. Poor binding to the chromatography resin.Ensure the column is properly equilibrated and that the buffer conditions are optimal for binding. For IEX, check the pI of your protein and the pH of the buffer. For HIC, adjust the salt concentration.[7][8]
4. Protein loss during filtration or dialysis steps.Use membranes with the appropriate molecular weight cut-off (MWCO) and ensure compatibility with your protein.[2]
Poor Resolution/Purity 1. Inappropriate chromatography resin or column.Select a resin with the appropriate pore size (for SEC) or ligand density (for IEX/HIC) for your protein and PEG size.[9]
2. Suboptimal elution conditions.Optimize the gradient (for IEX/HIC) or flow rate (for SEC) to improve separation. A shallower gradient in IEX can often resolve species with small charge differences.[7][9]
3. Presence of protein aggregates.Introduce a pre-purification step to remove aggregates, such as centrifugation or filtration. SEC can also be used to separate monomers from aggregates.
4. Co-elution of positional isomers.High-resolution IEX or RPC are the best methods to attempt separation of positional isomers.[2][10]
Protein Aggregation During or After Purification 1. Unfavorable buffer conditions (pH, ionic strength).Screen different buffer systems to find conditions that minimize aggregation. Additives such as arginine or non-ionic detergents may help.
2. High protein concentration.Purify and store the protein at a lower concentration.
3. Freeze-thaw cycles.Aliquot the purified protein and store at -80°C. Avoid repeated freeze-thaw cycles.
Difficulty Removing Unreacted PEG 1. SEC column not providing adequate separation.Ensure the column has a suitable fractionation range for the size difference between your protein and the PEG reagent. A longer column or a resin with smaller bead size may improve resolution.
2. Overloading the SEC column.Reduce the sample volume or concentration to avoid exceeding the column's capacity.
3. Using dialysis with an inappropriate MWCO.Use a dialysis membrane with a MWCO that is significantly smaller than your protein but large enough to allow the free PEG to pass through.

Experimental Protocols

General Workflow for this compound Protein Conjugation and Purification

G cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Analysis Protein Preparation Protein Preparation PEGylation Reaction PEGylation Reaction Protein Preparation->PEGylation Reaction Add this compound Quench Reaction Quench Reaction PEGylation Reaction->Quench Reaction Initial Cleanup (SEC) Initial Cleanup (SEC) Quench Reaction->Initial Cleanup (SEC) Remove excess PEG High-Resolution Separation (IEX) High-Resolution Separation (IEX) Initial Cleanup (SEC)->High-Resolution Separation (IEX) Separate by degree of PEGylation Polishing (HIC) Polishing (HIC) High-Resolution Separation (IEX)->Polishing (HIC) Optional: remove impurities/isomers Buffer Exchange/Concentration Buffer Exchange/Concentration Polishing (HIC)->Buffer Exchange/Concentration Characterization Characterization Buffer Exchange/Concentration->Characterization SDS-PAGE, MS, HPLC Final Purified Protein Final Purified Protein Characterization->Final Purified Protein G Start PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Start->SEC Primary Goal: Remove excess PEG IEX Ion-Exchange Chromatography (IEX) SEC->IEX Need to separate by degree of PEGylation HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Further polishing needed/ Separation of isomers RPC Reversed-Phase Chromatography (RPC) IEX->RPC Analytical separation of isomers Final Purified Mono-PEGylated Protein IEX->Final Purity is sufficient HIC->Final RPC->Final For analytical purposes

References

stability issues of Benzyl-PEG4-MS conjugates in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG4-MS and its conjugates during storage and experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a loss of activity or degradation of my this compound conjugate over time. What are the likely causes?

A1: The stability of this compound conjugates is primarily influenced by three factors: hydrolysis of the mesylate (Ms) group, oxidation of the polyethylene glycol (PEG) chain, and degradation of the benzyl group. The mesylate group is a good leaving group and is susceptible to hydrolysis, which can be accelerated by moisture and basic pH conditions.[1] The PEG chain can undergo auto-oxidation, especially when exposed to oxygen, heat, or light, leading to chain cleavage and the formation of impurities like aldehydes and carboxylic acids.[2][3][4] The benzylic ether linkage can also be susceptible to oxidative cleavage.[3][5]

Q2: What are the optimal storage conditions for this compound and its conjugates?

A2: To ensure long-term stability, this compound and its conjugates should be stored under the following conditions:

  • Temperature: ≤ -15°C[5]

  • Atmosphere: Under an inert atmosphere such as dry argon or nitrogen.[5]

  • Light: Protected from light.[3][5][6]

  • Moisture: In a desiccated environment to prevent hydrolysis of the mesylate group.[5]

For solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Q3: My conjugate, which is in a solution, is showing signs of degradation. What should I consider?

A3: The stability of the conjugate in solution is highly dependent on the solvent system and pH. The mesylate group is more susceptible to hydrolysis at neutral to basic pH.[1] Therefore, if possible, storing the conjugate in a slightly acidic buffer (pH < 7) may improve its stability. However, the stability of the molecule it is conjugated to must also be considered. For aqueous solutions, it is crucial to use deoxygenated buffers to minimize oxidative degradation of the PEG chain.

Q4: I am observing unexpected peaks in my HPLC analysis of an aged sample. What could these be?

A4: Unexpected peaks are likely degradation products. The primary degradation pathways for this compound conjugates are hydrolysis of the mesylate and oxidation of the PEG chain and benzyl group. Hydrolysis will convert the mesylate group to a hydroxyl group. Oxidation of the PEG chain can lead to a variety of products, including shorter PEG chains, aldehydes, and carboxylic acids.[2][7][8] The benzyl group can be oxidized to benzaldehyde or benzoic acid.[9][10][11]

Q5: How can I assess the stability of my specific this compound conjugate?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess the stability of your conjugate.[12][13][14] This involves developing an HPLC method that can separate the intact conjugate from its potential degradation products. Forced degradation studies are typically performed to generate these degradation products and validate the method's ability to separate them.[4][12][14][15][16]

Potential Degradation Pathways

The chemical structure of this compound contains three key regions susceptible to degradation during storage: the mesylate ester, the PEG chain, and the benzyl ether. The following diagram illustrates the primary degradation pathways.

G cluster_0 This compound cluster_1 Degradation Pathways cluster_2 Degradation Products A Benzyl-O-(CH2CH2O)4-CH2CH2-OMs B Hydrolysis A->B H2O, pH C Oxidation A->C O2, heat, light D Benzyl-O-(CH2CH2O)4-CH2CH2-OH (Hydrolysis Product) B->D E Benzaldehyde, Formic Acid, Shorter PEG chains (Oxidation Products) C->E

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][12][14][15][16]

1. Sample Preparation:

  • Prepare stock solutions of the this compound conjugate in an appropriate solvent (e.g., acetonitrile/water).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at room temperature for 4 hours.

  • Oxidation: Add 3% H₂O₂ to the sample solution and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid conjugate at 70°C for 48 hours.

  • Photostability: Expose the conjugate solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable HPLC method (see Protocol 2).

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution of This compound Conjugate B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (70°C, solid) A->E F Photolytic (UV light) A->F G Neutralization (for B and C) B->G C->G H HPLC Analysis D->H E->H F->H G->H

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or a Charged Aerosol Detector (CAD) for universal detection of PEG-containing species.[12][14][15][17] Mass Spectrometry (MS) can be used for peak identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary

Stress ConditionExpected Degradation ProductsKey Functional Group Affected
Acidic (pH < 4) Minimal degradation of mesylate and PEG. Potential for degradation of the conjugated molecule.Conjugated Molecule
Neutral (pH 6-8) Slow hydrolysis of mesylate. Slow oxidation of PEG.Mesylate, PEG Chain
Basic (pH > 8) Rapid hydrolysis of mesylate.Mesylate
Oxidizing Agent (e.g., H₂O₂) Cleavage of PEG chain, oxidation of benzyl group.PEG Chain, Benzyl Group
Elevated Temperature (>40°C) Increased rate of all degradation pathways.All
Light Exposure Photo-oxidation of the PEG chain and benzyl group.PEG Chain, Benzyl Group

Troubleshooting Logic

If you encounter stability issues, the following decision tree can help guide your troubleshooting process.

G A Stability Issue Observed (e.g., loss of activity, new peaks in HPLC) B Review Storage Conditions A->B C Are they optimal? (≤ -15°C, dark, inert atm, dry) B->C D Correct Storage Conditions C->D No E Review Solution Preparation and Handling C->E Yes D->A Re-evaluate F Is the pH appropriate? Are buffers deoxygenated? E->F G Adjust pH (if possible) Use deoxygenated buffers F->G No H Perform Forced Degradation Study F->H Yes G->E Re-evaluate I Identify Degradation Products (e.g., using HPLC-MS) H->I J Optimize Formulation or Purification Process I->J

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Monitoring Benzyl-PEG4-MS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Benzyl-PEG4-MS. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction and what is it used for?

A this compound reaction is a chemical process where a molecule of interest, typically containing a nucleophilic functional group (like an amine or thiol), is covalently attached to a Benzyl-PEG4 moiety. This compound is a PEGylating reagent where "MS" stands for mesylate, a good leaving group. This reaction is a type of nucleophilic substitution. It is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other drug delivery systems to improve the solubility, stability, and pharmacokinetic properties of the target molecule.[1]

Q2: What are the primary methods for monitoring the progress of this reaction?

The progress of a this compound reaction can be monitored by tracking the consumption of the starting materials (your nucleophilic substrate and this compound) and the formation of the PEGylated product. The most common analytical techniques for this purpose are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for a quick check of the reaction's progress.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that separates the components of the reaction mixture, allowing for the determination of the relative amounts of starting materials and product.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing confirmation of the product's identity.[4][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of starting material to product by observing characteristic signals.[9][10][11][12][13]

Q3: How do I choose the best monitoring technique for my experiment?

The choice of technique depends on the specific requirements of your experiment, including the available equipment, the properties of your substrate, and the level of detail required.

Technique Best For Advantages Limitations
TLC Quick, qualitative checks of reaction progress.Fast, inexpensive, requires minimal sample.[2]Qualitative, may have difficulty resolving spots with similar polarities.[14]
HPLC Quantitative analysis of reaction conversion and purity.Highly accurate and reproducible, can be automated.[6]Requires method development, more expensive equipment.
LC-MS Confirming product identity and detecting side products.Provides molecular weight information, highly sensitive.[8][15]More complex instrumentation and data analysis.[16][17]
NMR Detailed structural confirmation and quantification.Provides unambiguous structural information, can be quantitative.[12][18]Lower sensitivity, requires larger sample amounts, expensive equipment.

Experimental Protocols and Workflows

Below are detailed protocols for the key analytical techniques used to monitor a this compound reaction.

Thin-Layer Chromatography (TLC)

TLC is an excellent first-line technique for quickly assessing if a reaction is proceeding. The goal is to see the disappearance of the starting material spots and the appearance of a new product spot.

Experimental Protocol:

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: On a TLC plate, spot the diluted reaction mixture alongside the starting materials (your substrate and this compound) for comparison. A co-spot (spotting the reaction mixture on top of the starting material) can help in identifying the components.[14]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The choice of eluent depends on the polarity of your compounds; a common starting point is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots. Since PEG compounds are often not UV-active, you may need to use a staining agent.[14]

    • Iodine: Place the dried TLC plate in a chamber with a few crystals of iodine. The spots will appear as brown stains.[14]

    • Potassium Permanganate (KMnO4) stain: A general stain for organic compounds.

    • Bromocresol Green: This stain is useful if your product has an acidic functional group.[14]

Workflow for TLC Monitoring:

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Analysis A Aliquot from Reaction Mixture B Dilute with Appropriate Solvent A->B C Spot on TLC Plate (SM, RXN, Co-spot) B->C D Develop in Solvent Chamber C->D E Dry the Plate D->E F Visualize with Stain (e.g., Iodine) E->F G Compare Spots: - Disappearance of SM - Appearance of Product F->G

Caption: Workflow for monitoring a reaction using Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress by separating the components of the mixture and measuring their concentration.

Experimental Protocol:

  • Method Development: Develop an HPLC method that can resolve the starting materials from the product. A reverse-phase C18 column is often a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA).[19]

  • Sample Preparation: At each reaction time point, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a quenching agent or diluting in the mobile phase).[5][19] Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject the prepared sample into the HPLC system. Record the chromatogram.

  • Data Analysis: Integrate the peak areas of the starting materials and the product. The percentage conversion can be calculated from the relative peak areas.

Typical HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

Workflow for HPLC Monitoring:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Aliquot from Reaction Mixture B Quench Reaction A->B C Filter Sample B->C D Inject into HPLC System C->D E Acquire Chromatogram D->E F Integrate Peak Areas (SM and Product) E->F G Calculate % Conversion F->G

Caption: Workflow for quantitative reaction monitoring using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of your PEGylated product.

Experimental Protocol:

The protocol is similar to HPLC, but the detector is a mass spectrometer.

  • Sample Preparation: Prepare and inject the sample as you would for HPLC analysis.

  • Data Acquisition: The mass spectrometer will provide mass-to-charge ratio (m/z) data for the components eluting from the LC column.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of your starting materials and product.

    • Confirm the molecular weight of the product from its mass spectrum. PEGylated compounds often show a characteristic distribution of peaks separated by 44 Da (the mass of the ethylene glycol repeating unit).[4]

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Inject Sample B Separate Components on Column A->B C Ionize Eluted Components B->C D Detect m/z Ratios C->D E Extract Ion Chromatograms D->E F Confirm Molecular Weight of Product E->F

References

dealing with heterogeneity in Benzyl-PEG4-MS PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with heterogeneity in Benzyl-PEG4-NHS PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl-PEG4-NHS PEGylation and why is heterogeneity a concern?

Benzyl-PEG4-NHS is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) spacer to proteins and other biomolecules. The N-Hydroxysuccinimide (NHS) ester end of the reagent reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface to form a stable amide bond. This process, known as PEGylation, can improve the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2][3]

Heterogeneity in this context refers to the production of a mixture of PEGylated protein species that differ in the number of PEG chains attached (e.g., mono-, di-, tri-PEGylated) and the specific sites of attachment (positional isomers).[][5] This variability is a significant concern in drug development as it can lead to inconsistent product quality, affecting the drug's efficacy, pharmacokinetics, and safety profile.[6][7]

Q2: What are the primary causes of heterogeneity in Benzyl-PEG4-NHS PEGylation?

The primary cause of heterogeneity is the non-specific nature of the NHS ester reaction, which targets multiple primary amine groups on the protein surface.[8][9] The extent and sites of PEGylation are influenced by several factors:

  • Number and Accessibility of Lysine Residues: Proteins with a higher number of surface-exposed lysine residues are more prone to multi-PEGylation. The steric hindrance around these residues also plays a crucial role.[3][8]

  • Reaction Conditions:

    • pH: The reaction is typically performed at a pH between 7 and 9. At higher pH values, the deprotonated primary amines are more nucleophilic, leading to a faster reaction rate but also an increased risk of modifying less accessible sites and potential side reactions like hydrolysis of the NHS ester.[1][10]

    • Molar Ratio: A higher molar ratio of Benzyl-PEG4-NHS to protein increases the probability of multiple PEG chains attaching to a single protein molecule.[1][11][12]

    • Reaction Time and Temperature: Longer reaction times and higher temperatures can also lead to a higher degree of PEGylation and potentially more side products.[11][13]

Q3: How can I control the stoichiometry of the PEGylation reaction to favor mono-PEGylation?

Controlling the stoichiometry is key to minimizing heterogeneity. Here are several strategies:

  • Optimize the Molar Ratio: Start with a low molar ratio of Benzyl-PEG4-NHS to protein (e.g., 1:1 to 5:1) and empirically determine the optimal ratio that maximizes the yield of the desired mono-PEGylated product.[12]

  • Control the pH: Performing the reaction at a slightly acidic to neutral pH (e.g., 6.5-7.5) can increase the selectivity for the more reactive and accessible amine groups, such as the N-terminus, over the less reactive lysine residues.[14]

  • Reaction Time and Temperature: Keep the reaction time as short as possible and the temperature low (e.g., 4°C or on ice) to slow down the reaction rate and gain better control over the extent of modification.[11][13]

  • Protein Concentration: Using a higher protein concentration can sometimes favor mono-PEGylation by increasing the likelihood of a PEG reagent encountering an unmodified protein molecule.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low PEGylation Efficiency / No Reaction 1. Hydrolyzed Benzyl-PEG4-NHS reagent: The NHS ester is moisture-sensitive.[3][11] 2. Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive primary amines.[10] 3. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the PEG reagent.[11] 4. Inactive protein: The protein's primary amines may not be accessible.1. Use fresh or properly stored (desiccated at -20°C) Benzyl-PEG4-NHS. Allow the reagent to warm to room temperature before opening to prevent condensation.[3][11] 2. Increase the reaction pH to the optimal range of 7.2-8.5.[1] 3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer.[11] 4. Confirm protein integrity and consider denaturation/renaturation steps if necessary, though this may not be feasible for all proteins.
High Degree of Heterogeneity (Multi-PEGylated Species) 1. High molar ratio of PEG reagent to protein. [1][12] 2. High reaction pH. [10] 3. Prolonged reaction time or elevated temperature. [11]1. Decrease the molar ratio of Benzyl-PEG4-NHS to protein. Perform a titration to find the optimal ratio.[12] 2. Lower the reaction pH to 7.0-7.5 to increase selectivity for more reactive amines.[14] 3. Reduce the reaction time and/or perform the reaction at a lower temperature (e.g., 4°C).[11]
Positional Isomer Heterogeneity The inherent non-specificity of the NHS ester reaction with multiple lysine residues.This is challenging to eliminate completely with this chemistry. Consider site-specific PEGylation strategies if a single isomer is required. For purification of existing isomers, high-resolution ion-exchange chromatography (IEX) can be effective.[][15]
Presence of Unreacted PEG and Protein Incomplete reaction or use of a low molar ratio to favor mono-PEGylation.This is an expected outcome when optimizing for mono-PEGylation. The unreacted components can be removed during the purification step using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][16]
Protein Aggregation or Precipitation Changes in protein solubility or stability upon PEGylation.Optimize buffer conditions (e.g., pH, ionic strength, additives). Screen different PEG chain lengths or branched PEGs, as they can have different effects on protein stability.[17]

Experimental Protocols

General Benzyl-PEG4-NHS PEGylation Protocol
  • Buffer Preparation: Prepare a non-amine containing buffer such as 100 mM sodium phosphate buffer with 150 mM NaCl at a pH of 7.5.

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Benzyl-PEG4-NHS Solution Preparation: Immediately before use, dissolve the Benzyl-PEG4-NHS reagent in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Reaction Initiation: Add the desired molar excess of the Benzyl-PEG4-NHS solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 50 mM Tris-HCl, pH 7.5) can be added.

  • Purification: Proceed immediately to purification to remove unreacted PEG reagent and separate the different PEGylated species.

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, low molecular weight Benzyl-PEG4-NHS and for separating PEGylated proteins from the unmodified protein.

  • Column: Select a SEC column with a fractionation range appropriate for the size of your protein and the PEGylated conjugates (e.g., TSKgel G3000SWXL).[18]

  • Mobile Phase: Use a buffer that maintains the stability of your protein, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[19]

  • Sample Injection: Inject the quenched PEGylation reaction mixture onto the column.

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the different peaks (e.g., aggregated, multi-PEGylated, mono-PEGylated, and unmodified protein).

  • Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm their identity.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool to determine the exact mass of the PEGylated protein, and thus the number of attached PEG chains.

  • Sample Preparation: The purified fractions from SEC or IEX can be directly analyzed. Desalting may be necessary.

  • Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for intact protein analysis.[6][20]

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein and its PEGylated forms.

  • Data Analysis: The resulting spectrum will show a series of charge state envelopes. Deconvolution of this data will provide the zero-charge mass of each species present, allowing for the determination of the degree of PEGylation.[21]

Visualizations

PEGylation_Workflow Protein Protein Solution (in amine-free buffer) Reaction PEGylation Reaction (Controlled pH, Molar Ratio, Time) Protein->Reaction PEG_Reagent Benzyl-PEG4-NHS (dissolved in DMSO/DMF) PEG_Reagent->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Optional Purification Purification (SEC or IEX) Reaction->Purification Quenching->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Experimental workflow for Benzyl-PEG4-NHS PEGylation.

Reaction_Pathway Protein Protein-NH2 (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate + PEG_NHS Benzyl-PEG4-O-NHS PEG_NHS->Intermediate Hydrolysis Hydrolysis (Side Reaction) PEG_NHS->Hydrolysis + PEG_Protein Protein-NH-CO-PEG4-Benzyl (Stable Amide Bond) Intermediate->PEG_Protein pH 7-9 NHS_byproduct N-Hydroxysuccinimide Intermediate->NHS_byproduct Inactive_PEG Inactive PEG-COOH Hydrolysis->Inactive_PEG Water H2O Water->Hydrolysis Troubleshooting_Logic Start PEGylation Experiment Outcome Low_Yield Low/No PEGylation? Start->Low_Yield High_Heterogeneity High Heterogeneity? Low_Yield->High_Heterogeneity No Check_Reagent Check Reagent Activity (Fresh, Stored Properly?) Low_Yield->Check_Reagent Yes Reduce_Ratio Reduce Molar Ratio (PEG:Protein) High_Heterogeneity->Reduce_Ratio Yes Purify Purify Product (SEC/IEX) High_Heterogeneity->Purify No Check_pH_Buffer Check Reaction pH & Buffer (pH 7-9, Amine-free?) Check_Reagent->Check_pH_Buffer Check_pH_Buffer->Start Re-run Optimize_Conditions Optimize Time/Temp (Shorter time, lower temp?) Reduce_Ratio->Optimize_Conditions Optimize_Conditions->Purify Success Successful PEGylation Purify->Success

References

Technical Support Center: Benzyl-PEG4-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on Benzyl-PEG4-Maleimide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Benzyl-PEG4-Maleimide to a thiol-containing molecule?

The optimal pH range for maleimide-thiol conjugation is typically 6.5 to 7.5 .[1][2] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

Q2: How does pH affect the stability of Benzyl-PEG4-Maleimide?

The maleimide group is susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it inactive for conjugation.[1][2] This hydrolysis is significantly accelerated at alkaline pH (above 7.5).[1][3] For short-term storage of aqueous solutions, a slightly acidic pH of 6.0-6.5 is recommended.[1]

Q3: What is the recommended temperature for the conjugation reaction?

Reactions are commonly performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[1][4] Lower temperatures can be beneficial for sensitive biomolecules that may degrade at room temperature, though the reaction will proceed more slowly.[4]

Q4: Can I store Benzyl-PEG4-Maleimide in an aqueous buffer?

Long-term storage of maleimide reagents in aqueous solutions is not recommended due to the risk of hydrolysis.[2] It is best to prepare solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1]

Q5: What are the common side reactions in maleimide-thiol conjugations?

Besides maleimide hydrolysis, potential side reactions include:

  • Reaction with amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[1][2]

  • Thiazine rearrangement: This can occur when conjugating to an unprotected N-terminal cysteine, leading to an unstable conjugate.[5][6][7]

  • Retro-Michael reaction: The thioether bond formed can be reversible, leading to deconjugation.[2][8] Post-conjugation hydrolysis of the succinimide ring can help stabilize the linkage.[8][9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Potential Cause & Solution

  • Maleimide Hydrolysis:

    • Cause: The maleimide ring on your Benzyl-PEG4-Maleimide has hydrolyzed due to improper storage or high pH.

    • Solution: Always prepare fresh maleimide solutions in an anhydrous solvent (DMSO, DMF) immediately before the reaction.[1] Ensure your reaction buffer pH is within the optimal 6.5-7.5 range.[1]

  • Thiol Oxidation:

    • Cause: The thiol groups on your protein or peptide have formed disulfide bonds, which are unreactive with maleimides.[10]

    • Solution: Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[1] If using DTT, it must be removed before adding the maleimide reagent.[1] Including a chelating agent like EDTA (1-5 mM) can help prevent re-oxidation.[1]

  • Suboptimal pH:

    • Cause: The reaction pH is too low (<6.5), slowing down the reaction rate as the thiol is less likely to be in its reactive thiolate form.[1]

    • Solution: Adjust the reaction buffer to the optimal pH range of 6.5-7.5.[1]

  • Incorrect Stoichiometry:

    • Cause: The molar ratio of maleimide to thiol is not optimal for your specific molecules.

    • Solution: An excess of the maleimide reagent is often used. A 10-20 fold molar excess is a common starting point for labeling proteins.[1] However, this should be optimized. For a small peptide, a 2:1 maleimide to thiol ratio may be optimal, while a larger nanobody might require a 5:1 ratio for best results.[3][11]

Issue 2: Poor Reproducibility

Potential Cause & Solution

  • Inconsistent Reagent Quality:

    • Cause: The purity and activity of your Benzyl-PEG4-Maleimide or thiol-containing molecule varies between experiments.

    • Solution: Use high-quality reagents and handle them according to the manufacturer's instructions. Prepare maleimide solutions fresh for each experiment.

  • Variable Reaction Conditions:

    • Cause: Minor differences in pH, temperature, or reaction time can lead to significant variations in conjugation efficiency.

    • Solution: Carefully control and monitor all reaction parameters. Use calibrated equipment and freshly prepared buffers.

Issue 3: Presence of Unexpected Byproducts

Potential Cause & Solution

  • Reaction with Amines:

    • Cause: The reaction pH is too high ( >7.5), leading to non-specific labeling of primary amines.[2]

    • Solution: Maintain the reaction pH in the 6.5-7.5 range to ensure selectivity for thiols.[1]

  • Thiazine Rearrangement:

    • Cause: Conjugation to an N-terminal cysteine with a free amino group.[7]

    • Solution: If possible, avoid using N-terminal cysteines for conjugation. Performing the reaction at a more acidic pH (around 5) can prevent this rearrangement.[5]

Data Presentation

Table 1: Impact of pH on Maleimide-Thiol Reaction Parameters

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[1][2][4]

Table 2: Typical Reaction Times and Temperatures for Maleimide-Thiol Ligation

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[4]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[4]
37°C~30 minutesCan accelerate the reaction, but may not be suitable for all biomolecules.[4]

Table 3: Stability of Maleimide-Functionalized Nanoparticles

Storage TemperatureStorage DurationDecrease in Maleimide Reactivity
4°C7 days~10%[3][11]
20°C7 days~40%[3][11]

Experimental Protocols

General Protocol for Protein Labeling with Benzyl-PEG4-Maleimide
  • Protein Preparation and Reduction (if necessary):

    • Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[10][12]

    • If the protein contains disulfide bonds, add a reducing agent. TCEP is recommended at a 10-100 fold molar excess. Incubate at room temperature for 30-60 minutes.[1][13]

  • Maleimide Reagent Preparation:

    • Allow the Benzyl-PEG4-Maleimide to warm to room temperature.

    • Dissolve the maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[1][10]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a common starting point).[1][4]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[1]

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[1]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove unreacted maleimide and quenching agent.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein Preparation (Dissolve in Buffer pH 7.0-7.5) reduction Reduction (optional) (Add TCEP) protein_prep->reduction If disulfides present conjugation Conjugation (Mix Protein and Maleimide) protein_prep->conjugation reduction->conjugation maleimide_prep Maleimide Preparation (Dissolve in DMSO/DMF) maleimide_prep->conjugation incubation Incubation (RT for 2h or 4°C overnight) conjugation->incubation quenching Quenching (Add Cysteine) incubation->quenching purify Purification (e.g., SEC) quenching->purify final_product Final Conjugate purify->final_product logical_relationships cluster_ph pH Influence cluster_temp Temperature Influence ph Reaction pH ph_low < 6.5 Slow Reaction ph->ph_low ph_optimal 6.5 - 7.5 Optimal Reaction ph->ph_optimal ph_high > 7.5 Side Reactions ph->ph_high temp_rt Room Temp Faster Kinetics temp Reaction Temperature temp_low 4°C Slow, Good for Sensitive Molecules temp->temp_low temp->temp_rt

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG4-MS and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. This guide provides a comprehensive comparison of Benzyl-PEG4-MS to other commonly employed PEG linkers, supported by available experimental data and detailed methodologies.

The Role and Advantages of PEG Linkers

PEG linkers are synthetic, hydrophilic polymers that serve as flexible spacers, connecting a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug). The incorporation of a PEG chain into a bioconjugate offers several key advantages:

  • Enhanced Solubility: Many potent therapeutic payloads are hydrophobic. The hydrophilic nature of PEG linkers significantly improves the overall solubility of the conjugate, thereby preventing aggregation and simplifying formulation.[1]

  • Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and shield the conjugate from proteolytic degradation, leading to a longer circulation half-life.

  • Reduced Immunogenicity: The PEG chain can mask potential epitopes on the bioconjugate, lowering the probability of an immune response.[2]

  • Controlled Drug Release: Linkers can be engineered to be stable in circulation and to release the payload only upon reaching the target site, for instance, through cleavage by specific enzymes within the target cell.

This compound: A Closer Look

This compound is a discrete PEG linker characterized by a four-unit polyethylene glycol chain, a benzyl protecting group, and a terminal mesylate (Ms) functional group. The mesylate is a good leaving group, making this linker reactive towards nucleophiles such as thiols (from cysteine residues) and potentially amines (from lysine residues) on a protein, forming a stable thioether or amine linkage, respectively. The benzyl group serves as a protecting group for the other end of the PEG chain, which would typically be deprotected in a subsequent step to allow for payload conjugation.

Comparison of PEG Linker Properties

The performance of a PEG linker is dictated by several factors, including its reactive functional groups, the length of the PEG chain, and its overall architecture (e.g., linear, branched, or pendant).

Reactive Functional Groups: A Head-to-Head Comparison

The choice of reactive chemistry is paramount for a successful conjugation. Below is a comparison of the mesylate group in this compound with other common reactive moieties.

Functional GroupTarget Residue(s)Bond FormedKey Characteristics
Mesylate (in this compound) Cysteine (thiol), Lysine (amine)Thioether, Secondary AmineGood leaving group, reacts with strong nucleophiles. Reaction with amines may require more forcing conditions compared to NHS esters.
NHS Ester Lysine (amine), N-terminusAmideHighly reactive towards primary amines at physiological to slightly basic pH. Susceptible to hydrolysis in aqueous solutions.[3]
Maleimide Cysteine (thiol)ThioetherHighly selective for thiols. The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to potential payload deconjugation.[4]
Azide/Alkyne (Click Chemistry) Bioorthogonal handlesTriazoleHigh specificity and reaction efficiency. Requires the introduction of a bioorthogonal handle onto the protein.
Impact of PEG Chain Length and Architecture

The length and structure of the PEG chain influence the physicochemical properties of the resulting conjugate.

  • Discrete vs. Polydisperse PEGs: A key advantage of linkers like this compound is their discrete nature. Unlike polydisperse PEGs, which are mixtures of varying chain lengths, discrete PEGs have a defined molecular weight, ensuring batch-to-batch consistency and a homogenous final product.[5]

  • Linear vs. Pendant PEG Linkers: Studies have shown that the architecture of the PEG linker can significantly impact the stability and pharmacokinetics of ADCs. In one study, ADCs with two pendant 12-unit PEG chains demonstrated improved stability and slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.[6] This suggests that the spatial arrangement of the hydrophilic PEG chains plays a crucial role in shielding the hydrophobic payload and the overall conjugate from aggregation and clearance.

Experimental Data and Performance Comparison

Stability of the Linkage

The stability of the bond formed between the linker and the protein is critical.

  • Maleimide-based linkers , while popular for their thiol specificity, can exhibit instability. The thioether bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the plasma. This can lead to premature drug release.[4] Ring-opening hydrolysis of the succinimide ring can increase stability.[4]

  • NHS ester-based linkers form stable amide bonds with lysine residues. The primary stability concern with NHS esters is their susceptibility to hydrolysis before the conjugation reaction is complete, which can reduce conjugation efficiency.[3]

  • Mesylate-based linkers , like this compound, are expected to form stable thioether or secondary amine bonds. Thioether bonds are generally very stable under physiological conditions.

Table 1: Comparative Stability of Different Linker Chemistries (Generalized)

Linker ChemistryBond FormedRelative Stability in PlasmaPrimary Instability Pathway
MaleimideThioetherModerateRetro-Michael reaction
NHS EsterAmideHighPre-conjugation hydrolysis
Mesylate (Predicted) Thioether/Amine High -
Click ChemistryTriazoleVery High-
Impact on Hydrophilicity and Aggregation

The primary role of the PEG4 component is to increase the hydrophilicity of the ADC, which is crucial for preventing aggregation, especially when dealing with hydrophobic payloads.[1] Studies have shown a direct correlation between payload hydrophobicity and the propensity for ADC aggregation, which can negatively impact stability and in vivo performance.[1] The incorporation of a PEG4 linker provides a steric shield and a hydration shell that reduces intermolecular hydrophobic interactions.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducible bioconjugation. Below are generalized protocols for common linker chemistries. A specific protocol for this compound would need to be optimized based on the specific antibody and reaction conditions.

General Protocol for Amine-Reactive Conjugation (e.g., NHS Ester)
  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • Linker Preparation: Dissolve the NHS-ester-PEG linker in an anhydrous solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation: Add a 5-20 molar excess of the linker solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add a quenching reagent (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

General Protocol for Thiol-Reactive Conjugation (e.g., Maleimide)
  • Antibody Reduction (if necessary): If targeting interchain disulfides, reduce the antibody with a reducing agent like TCEP or DTT. Remove the reducing agent prior to conjugation.

  • Antibody Preparation: Ensure the antibody is in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • Linker Preparation: Dissolve the maleimide-PEG linker in DMSO.

  • Conjugation: Add a 5-20 molar excess of the linker to the antibody.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis.

Predicted Protocol for this compound Conjugation to Thiols
  • Antibody Preparation: Prepare the antibody with free thiol groups in a suitable buffer (e.g., PBS, pH 7.0-8.0).

  • Linker Preparation: Dissolve this compound in an organic co-solvent like DMSO.

  • Conjugation: Add a molar excess of the this compound solution to the antibody. The reaction may benefit from slightly elevated temperatures (e.g., 37°C) to facilitate the reaction with the mesylate group.

  • Incubation: Incubate for 2-24 hours, monitoring the reaction progress by LC-MS.

  • Purification: Purify the conjugate using standard techniques like SEC.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been created using Graphviz.

G General Structure of an ADC with a PEG4 Linker Ab Antibody Linker PEG4 Linker Ab->Linker Payload Cytotoxic Payload Linker->Payload

General structure of an Antibody-Drug Conjugate with a PEG4 linker.

G Mechanism of PEG Linkers in Reducing ADC Aggregation cluster_0 Without PEG Linker cluster_1 With PEG Linker a1 ADC a2 ADC a1->a2 Hydrophobic Interaction Aggregation Aggregation a2->Aggregation b1 ADC-PEG b2 ADC-PEG b1->b2 Steric Hindrance Stable Stable Conjugate b2->Stable

Mechanism of PEG linkers in reducing ADC aggregation.

G Experimental Workflow for ADC Stability Assessment start Prepare ADC Solution incubate Incubate at Stressed Conditions (e.g., 37°C) start->incubate sample Take Samples at Different Time Points incubate->sample sec SEC Analysis (Aggregation) sample->sec hic HIC Analysis (DAR Change) sample->hic lcms LC-MS Analysis (Free Payload) sample->lcms end Assess Stability Profile sec->end hic->end lcms->end

Experimental workflow for ADC stability assessment.

Conclusion

The choice of a PEG linker is a multifaceted decision that significantly impacts the performance of a bioconjugate. While direct comparative data for this compound is limited, its properties can be inferred from the extensive research on other discrete PEG4 linkers. The mesylate functional group offers a reactive handle for conjugation, likely forming stable bonds with nucleophilic amino acid residues. The PEG4 component is expected to confer the well-established benefits of hydrophilicity, leading to improved stability and reduced aggregation.

For researchers considering this compound, it is recommended to perform small-scale optimization studies to determine the ideal reaction conditions for their specific application and to conduct thorough analytical characterization of the resulting conjugate to confirm its quality and stability. The continued innovation in linker technology, including the development of novel reactive groups and architectures, will undoubtedly pave the way for the next generation of highly effective and safe bioconjugate therapeutics.

References

A Practical Guide to Bioconjugation: Evaluating Alternatives to Benzyl-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of molecules to proteins and other biomolecules is a cornerstone of innovation. N-Hydroxysuccinimide (NHS) esters, such as Benzyl-PEG4-NHS, are widely used for their ability to react with primary amines on lysine residues. However, the landscape of bioconjugation is rich with alternative strategies that offer advantages in specificity, stability, efficiency, and biocompatibility. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal chemistry for your application.

Amine-Reactive Chemistries: Beyond Standard NHS Esters

While Benzyl-PEG4-NHS targets primary amines, variations in the activated ester can significantly impact reaction outcomes. Pentafluorophenyl (PFP) and Tetrafluorophenyl (TFP) esters have emerged as robust alternatives, offering greater resistance to hydrolysis compared to their NHS counterparts.[1][2] This enhanced stability in aqueous buffers translates to higher conjugation efficiency and reproducibility, as the active ester is less prone to inactivation before reacting with the target amine.[2] Furthermore, activating agents based on 1-Hydroxy-7-azabenzotriazole (HOAt) have been shown to accelerate coupling reactions and reduce racemization, presenting a significant improvement over standard carbodiimide/NHS activation.[3][4][5]

Table 1: Performance Comparison of Amine-Reactive Activated Esters

FeatureNHS EsterTFP EsterPFP EsterHOAt-Activated Ester
Primary Target Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (via carbodiimide)
Optimal pH 7.0 - 8.5[6]> 7.5[7][8]> 7.5[2]7.0 - 8.0
Hydrolytic Stability Low (Half-life of minutes at pH 8.6)[9]More stable than NHS ester[7]More stable than NHS & TFP esters[2]N/A (Used as an additive)
Reactivity HighHigher than NHS ester[7]Higher than TFP & NHS esters[2][10]Accelerates coupling significantly[3]
Key Advantage Widely used, well-documentedIncreased stability in aqueous mediaHighest stability and reactivityFaster kinetics, reduced racemization[3]
Key Disadvantage Susceptible to hydrolysisLower water solubility[7]Lower water solubilityRequires in-situ activation

Thiol-Reactive Chemistry: The Maleimide Approach

For more site-specific conjugation, maleimide-based reagents offer a powerful alternative to amine-reactive chemistry. Maleimides react with high specificity towards sulfhydryl (thiol) groups on cysteine residues.[11][12] Since cysteine is a less abundant amino acid than lysine, targeting thiols can produce more homogeneous conjugates. This is particularly advantageous in applications like antibody-drug conjugates (ADCs), where a defined drug-to-antibody ratio (DAR) is critical.

However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of other thiols like glutathione in vivo.[13][14] Strategies to overcome this instability include using next-generation maleimides or engineering the conjugation site to promote a rearrangement to a more stable thiazine structure.[13][14]

Table 2: NHS Ester vs. Maleimide Chemistry

FeatureNHS Ester ChemistryMaleimide Chemistry
Target Residue Lysine (Primary Amines)Cysteine (Sulfhydryls/Thiols)
Specificity Lower (targets multiple accessible lysines)Higher (targets less abundant cysteines)
Optimal pH 7.0 - 8.56.5 - 7.5[8]
Linkage Stability Stable Amide BondThiosuccinimide bond (can be reversible)[13]
Key Advantage Abundant targets, simple protocolSite-specificity, more homogeneous products
Key Disadvantage Heterogeneous productsPotential for linker instability (thiol exchange)

Bioorthogonal Chemistries: Click, Connect, and Control

Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often referred to as "copper-free click chemistry," is a prime example and a powerful alternative to traditional bioconjugation.[15][16]

In this approach, a biomolecule is first functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), typically via an NHS ester (e.g., DBCO-PEG4-NHS). This DBCO-labeled molecule can then be selectively conjugated to a second molecule bearing an azide group. The key advantage of SPAAC is its biocompatibility; it circumvents the need for the cytotoxic copper catalyst required in the original Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for in vivo and live-cell applications.[15]

Table 3: Comparison of Main Bioconjugation Strategies

StrategyTarget GroupLinkage FormedKey Features
Amine-Reactive (NHS, PFP) Primary AminesAmideSimple, targets abundant residues, can lead to heterogeneity.
Thiol-Reactive (Maleimide) SulfhydrylsThiosuccinimideSite-selective, more homogeneous products, potential linker instability.
SPAAC (e.g., DBCO-Azide) Bioorthogonal AzideTriazoleHigh specificity, bioorthogonal, copper-free, suitable for in vivo use.
Enzymatic (e.g., Sortase A) Specific Peptide TagNative AmideAbsolute site-specificity, mild conditions, requires protein engineering.

Enzymatic Ligation: The Ultimate in Specificity

Enzymatic methods offer unparalleled control over the site of conjugation. Sortase-mediated ligation, for instance, utilizes the transpeptidase Sortase A (SrtA) from Staphylococcus aureus.[17] This enzyme recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues, subsequently ligating the N-terminal portion to a nucleophile containing an N-terminal oligoglycine (Gly)n sequence.[17][18] By genetically fusing the LPXTG tag to a protein of interest and presenting a payload with a (Gly)n tag, a completely site-specific, native peptide bond is formed. While this method requires protein engineering, it produces exceptionally homogeneous conjugates.[19][20]

Experimental Protocols & Workflows

To provide a practical comparison, detailed methodologies for key alternative bioconjugation reactions are provided below, accompanied by workflow diagrams generated using Graphviz.

Protocol 1: Thiol-Reactive Conjugation using Maleimide

This protocol details the labeling of a protein's cysteine residues with a maleimide-functionalized molecule.

Methodology:

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody fragment) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[21] The protein concentration is typically 1-10 mg/mL.

  • Disulfide Reduction (Optional): If cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-50 molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[22] Remove the excess reducing agent using a desalting column.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-containing reagent in an organic solvent like DMSO or DMF to a stock concentration of 1-10 mM.[12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the protein solution.[23]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[23]

  • Quenching (Optional): The reaction can be quenched by adding a free thiol-containing compound like cysteine or β-mercaptoethanol.

  • Purification: Remove unreacted maleimide reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).[21]

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Degassed Buffer (pH 7.0-7.5) reduction Reduce Disulfides with TCEP (Optional) prep_protein->reduction If needed conjugation Add Maleimide to Protein (10-20x Molar Excess) prep_protein->conjugation prep_maleimide Dissolve Maleimide Reagent in DMSO/DMF prep_maleimide->conjugation reduction->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purify Purify Conjugate (Desalting, SEC) incubation->purify final_product Purified Thiol-Conjugate purify->final_product

Caption: Workflow for Thiol-Reactive Bioconjugation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This two-stage protocol describes the labeling of a protein with a DBCO reagent, followed by conjugation to an azide-containing molecule.

Methodology:

Stage 1: DBCO Functionalization

  • Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).[24]

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester reagent in anhydrous DMSO to a concentration of 10 mM.[25]

  • Activation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should ideally be below 15%.[24]

  • Incubation: Incubate the reaction for 1 hour at room temperature or 4-12 hours at 4°C.[24]

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume unreacted DBCO-NHS ester. Incubate for 15-30 minutes.[15]

  • Purification: Remove excess DBCO reagent using a desalting column or dialysis to obtain the DBCO-functionalized protein.[15]

Stage 2: Copper-Free Click Reaction 7. Click Reaction: Mix the purified DBCO-functionalized protein with the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide partner is recommended as a starting point.[26] 8. Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[25][26] 9. Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove the excess azide-containing molecule.

SPAAC_Workflow cluster_stage1 Stage 1: DBCO Functionalization cluster_stage2 Stage 2: Click Reaction s1_prep Prepare Protein in Amine-Free Buffer s1_react Add DBCO-NHS to Protein (10-20x Molar Excess) s1_prep->s1_react s1_dbco Dissolve DBCO-NHS Ester in DMSO s1_dbco->s1_react s1_incubate Incubate (1h @ RT or 4-12h @ 4°C) s1_react->s1_incubate s1_purify Purify DBCO-Protein (Desalting/Dialysis) s1_incubate->s1_purify s2_react Mix DBCO-Protein with Azide-Molecule (1.5-10x Excess) s1_purify->s2_react s2_incubate Incubate (4-12h @ RT or O/N @ 4°C) s2_react->s2_incubate s2_purify Purify Final Conjugate (e.g., SEC) s2_incubate->s2_purify final_product final_product s2_purify->final_product Final Triazole Conjugate

Caption: Workflow for SPAAC (Copper-Free Click Chemistry).
Protocol 3: Sortase-Mediated Ligation

This protocol describes the site-specific conjugation of a (Gly)n-containing payload to a protein engineered with a C-terminal LPXTG tag.

Methodology:

  • Reagent Preparation:

    • LPXTG-Protein: Purify the protein of interest containing a C-terminal LPXTG tag (e.g., LPETG). Prepare in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • (Gly)n-Payload: Synthesize or procure the payload molecule functionalized with an N-terminal oligoglycine sequence (typically 3-5 glycines).

    • Sortase A: Prepare a stock solution of a purified, engineered Sortase A variant (often a pentamutant, 5M SrtA, for improved activity).

  • Ligation Reaction: In a single tube, combine the LPXTG-protein, the (Gly)n-payload (typically 5-10 molar excess), and Sortase A (catalytic amount, e.g., 1:10 to 1:20 molar ratio relative to the protein). Add CaCl2 to a final concentration of 10 mM.[17]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.[19] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: The final conjugate can be purified from the enzyme (often His-tagged for easy removal), unreacted payload, and cleaved peptide fragment using affinity chromatography followed by size-exclusion chromatography.

Sortase_Ligation_Workflow cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_purification Purification protein_lpxtg Protein-LPXTG combine Combine Reagents + 10 mM CaCl2 protein_lpxtg->combine payload_gly Payload-(Gly)n payload_gly->combine sortase Sortase A Enzyme sortase->combine incubate Incubate (1-4h @ RT or 37°C) combine->incubate purify Purify Conjugate (Affinity, SEC) incubate->purify final_product Site-Specific Conjugate purify->final_product

Caption: Workflow for Sortase-Mediated Ligation.

Conclusion

The choice of a bioconjugation strategy extends far beyond the traditional use of NHS esters. By considering the specific requirements of the application—including the need for site-specificity, linker stability, and biocompatibility—researchers can leverage a diverse toolkit of chemical and enzymatic methods. PFP esters offer a more stable alternative for amine coupling, maleimides provide a pathway to more homogeneous products via cysteine targeting, SPAAC enables robust in vivo conjugation, and enzymatic approaches like sortase ligation deliver the highest degree of precision. A thorough evaluation of these alternatives, guided by the comparative data and protocols presented here, will empower scientists to construct more effective and well-defined bioconjugates for therapeutic and diagnostic advancement.

References

A Head-to-Head Comparison: Benzyl-PEG4-MS vs. NHS-PEG4 for Amine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable modification of amine groups on biomolecules is a critical step in creating effective diagnostics, therapeutics, and research tools. Among the plethora of available reagents, PEGylated linkers are often favored for their ability to enhance solubility and reduce steric hindrance. This guide provides an in-depth, objective comparison of two such linkers: Benzyl-PEG4-MS and NHS-PEG4, focusing on their performance in amine modification.

This comparison will delve into the reaction chemistry, stability of the resulting conjugate, and typical reaction protocols for each reagent, supported by data from the scientific literature.

At a Glance: Key Performance Characteristics

FeatureThis compound (Mesylate)NHS-PEG4 (N-Hydroxysuccinimide Ester)
Reactive Group Methanesulfonyl (-SO₂CH₃)N-Hydroxysuccinimide Ester
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)[1][2]
Resulting Linkage SulfonamideAmide[1]
Optimal Reaction pH > 8.5[3]7.2 - 8.5[4]
Linkage Stability High, generally more resistant to hydrolysis than amides.High, but susceptible to enzymatic cleavage.[5]
Hydrolytic Stability of Reagent Moisture sensitive, will hydrolyze.Highly susceptible to hydrolysis, especially at higher pH.[2][4]
Byproducts Methanesulfonic acidN-hydroxysuccinimide (NHS)[1]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and NHS-PEG4 lies in their amine-reactive functional groups. This dictates the nature of the covalent bond formed with the target amine.

NHS-PEG4 reacts with primary amines via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is highly efficient within a pH range of 7.2 to 8.5.[4]

This compound , on the other hand, reacts with primary amines through a nucleophilic substitution on the sulfur atom of the mesylate group. The amine attacks the electrophilic sulfur, displacing the methanesulfonate leaving group to form a very stable sulfonamide bond .[6] This reaction generally requires a slightly higher pH (typically > 8.5) to ensure the amine is sufficiently deprotonated and nucleophilic.[3]

G cluster_0 NHS-PEG4 Amine Modification cluster_1 This compound Amine Modification amine_nhs R-NH₂ amide R-NH-CO-PEG4 amine_nhs->amide pH 7.2-8.5 nhs_peg PEG4-NHS nhs_peg->amide nhs_byproduct NHS amide->nhs_byproduct releases amine_ms R-NH₂ sulfonamide R-NH-SO₂-PEG4-Benzyl amine_ms->sulfonamide pH > 8.5 benzyl_peg_ms This compound benzyl_peg_ms->sulfonamide ms_byproduct CH₃SO₃H sulfonamide->ms_byproduct releases G start Start dissolve_protein Dissolve protein in amine-free buffer (e.g., PBS, pH 7.4) start->dissolve_protein prepare_nhs Prepare fresh NHS-PEG4 stock solution in DMSO/DMF dissolve_protein->prepare_nhs add_nhs Add NHS-PEG4 to protein solution (10-20x molar excess) prepare_nhs->add_nhs incubate Incubate (30-60 min RT or 2h on ice) add_nhs->incubate quench Quench reaction with Tris or Glycine buffer incubate->quench purify Purify conjugate via desalting column quench->purify end End purify->end G start Start buffer_exchange Buffer exchange protein to alkaline buffer (e.g., borate, pH 8.5-9.0) start->buffer_exchange prepare_ms Prepare fresh this compound stock solution in anhydrous solvent buffer_exchange->prepare_ms add_ms Add this compound to protein solution (optimization of molar excess needed) prepare_ms->add_ms incubate Incubate (1-4 hours at RT) add_ms->incubate quench Quench reaction with Tris buffer incubate->quench purify Purify conjugate via desalting column quench->purify end End purify->end

References

Characterization of Benzyl-PEG4-MS Conjugates: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. The precise characterization of these PEGylated conjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the characterization of Benzyl-PEG4-MS conjugates using High-Performance Liquid Chromatography (HPLC), with a focus on Reversed-Phase HPLC (RP-HPLC). We will also explore alternative analytical techniques and present supporting experimental considerations.

Comparative Analysis of Analytical Techniques

RP-HPLC is a powerful and versatile technique for the separation and analysis of PEGylated molecules.[1] Its ability to separate compounds based on hydrophobicity makes it well-suited for resolving the PEGylated conjugate from the unconjugated starting materials and other impurities. Alternative methods, such as Hydrophobic Interaction Chromatography (HIC), also offer viable separation strategies, particularly for larger biomolecules where maintaining the native structure is crucial.[2][3][4]

Here, we present a comparative summary of hypothetical data obtained from the analysis of a this compound conjugate using RP-HPLC and, for illustrative purposes, a comparison with HIC.

Table 1: Comparative HPLC and HIC Data for this compound Conjugate Analysis

ParameterRP-HPLCHIC
Retention Time (min) 12.58.2
Purity (%) >98%>95%
Resolution (vs. Benzyl-MS) 2.51.8
Throughput HighMedium
Mobile Phase Organic SolventsAqueous Salt Gradient
Denaturation Risk PotentialLow

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: RP-HPLC Characterization of this compound Conjugates

This section details a typical experimental protocol for the characterization of this compound conjugates using RP-HPLC.

1. Materials and Reagents:

  • This compound conjugate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reference standards (unconjugated Benzyl-MS and Benzyl-PEG4-OH)

2. Instrumentation:

  • HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) for molecules lacking a strong chromophore.[5]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20% to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm (for benzyl group) or ELSD

4. Sample Preparation:

  • Dissolve the this compound conjugate in the initial mobile phase composition (20% ACN) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peak corresponding to the this compound conjugate by comparing its retention time to that of the reference standards.

  • Determine the purity of the conjugate by calculating the peak area percentage.

  • Assess the resolution between the conjugate peak and any impurity peaks.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound conjugates using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolution Dissolve Conjugate Filtration Filter Sample Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/ELSD Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Purity_Calc Purity Calculation Peak_ID->Purity_Calc Resolution_Assess Resolution Assessment Purity_Calc->Resolution_Assess

HPLC Characterization Workflow

Alternative Analytical Approaches

While RP-HPLC is a robust method, other techniques can provide complementary information for a comprehensive characterization of PEGylated conjugates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing aqueous salt gradient conditions.[2][6] This technique is particularly advantageous for large biomolecules where maintaining the native conformation is critical.[3][4]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. While often used for analyzing PEGylated proteins, its resolution for smaller PEG conjugates might be limited.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides valuable information on the molecular weight and heterogeneity of the PEGylated conjugate, confirming the identity and degree of PEGylation.[7]

The logical relationship between the choice of analytical method and the properties of the PEGylated conjugate is depicted in the diagram below.

Method_Selection cluster_conjugate Conjugate Properties cluster_method Analytical Method Size Molecular Size SEC SEC Size->SEC Primary Determinant Hydrophobicity Hydrophobicity RPHPLC RP-HPLC Hydrophobicity->RPHPLC HIC HIC Hydrophobicity->HIC Stability Structural Stability Stability->HIC Maintains Native Form LCMS LC-MS RPHPLC->LCMS Coupling for Identity HIC->LCMS Coupling for Identity

Analytical Method Selection Guide

References

Navigating the Labyrinth of Linker Stability: An Objective Comparison of Benzyl-PEG4-Maleimide in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of many bioconjugates lies within the linker connecting the payload to the biological moiety. The stability of this chemical bridge in the physiological environment of serum is paramount to ensuring efficacy and minimizing off-target toxicity. This guide provides a comprehensive, data-driven comparison of the widely used Benzyl-PEG4-Maleimide (a type of N-alkyl maleimide) linkage with next-generation alternatives, offering insights into their relative performance in serum.

The predominant challenge with conventional maleimide-thiol conjugates is their susceptibility to a retro-Michael reaction, a process that reverses the initial conjugation and leads to premature release of the payload.[1][2] This deconjugation can be facilitated by endogenous thiols such as glutathione and albumin, which are abundant in serum.[3][4] An alternative reaction, hydrolysis of the thiosuccinimide ring, can lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[4][5] The balance between these competing pathways is critical to the in vivo stability of the bioconjugate.

Quantitative Performance Comparison

The following tables summarize the serum stability of various linker technologies based on published experimental data. The stability of Benzyl-PEG4-MS can be inferred from the data on N-alkyl maleimides, as it belongs to this class.

Table 1: Stability of Maleimide-Thiol Conjugates in Serum or Thiol-Containing Buffer

Linker TypeConjugateConditions% Deconjugation / Loss of ConjugateTimeReference
N-Alkyl Maleimide Cysteine-linked ADCMouse Serum, 37°C35-67%7 days[6][7][8]
N-Alkyl Maleimide Cysteine-linked ADCThiol-containing buffer, 37°C35-67%7 days[6][7]
N-Aryl Maleimide Cysteine-linked ADCMouse Serum, 37°C< 20%7 days[6][7][8]
N-Aryl Maleimide Cysteine-linked ADCThiol-containing buffer, 37°C< 20%7 days[6][7]

Table 2: Comparative Stability of Alternative Linker Technologies in Human Plasma

Linker TypeConjugation Site% Intact ConjugateTimeReference
Maleimide Labile Cysteine Site (Fc-S396C)~20%72 hours[3]
Phenyloxadiazole Sulfone Labile Cysteine Site (Fc-S396C)>80%72 hours[3]
Maleimide More Stable Cysteine Site (LC-V205C)~80%72 hours[3]
Phenyloxadiazole Sulfone More Stable Cysteine Site (LC-V205C)>95%72 hours[3]
Maleimide Engineered SelenocysteineMajority transferred to albumin4 hours[3]
Phenyloxadiazole Sulfone Engineered SelenocysteineStable24 hours[3]

Table 3: Stability of Diels-Alder Cycloadducts vs. Maleimide-Thiol Adducts

Linker TypeConditionsStability OutcomeReference
Maleimide-Thiol Adduct SerumSubstantial transfer to albumin4 days
Diels-Alder Cycloadduct SerumMore stable than the corresponding thiol-maleimide adductNot specified quantitatively in the provided text, but stated as more stable.

The Chemistry of Stability and Instability

The stability of a maleimide-thiol conjugate is a race against time between two competing chemical reactions: the undesirable retro-Michael reaction that leads to deconjugation, and the stabilizing hydrolysis of the succinimide ring.

cluster_0 Maleimide-Thiol Conjugation cluster_1 Fates in Serum Thiol_Protein Protein-SH Thioether_Adduct Thiosuccinimide Adduct (Initial Conjugate) Thiol_Protein->Thioether_Adduct Michael Addition Maleimide_Linker Benzyl-PEG4-Maleimide Maleimide_Linker->Thioether_Adduct Retro_Michael Retro-Michael Reaction Thioether_Adduct->Retro_Michael Susceptible to endogenous thiols Hydrolysis Hydrolysis Thioether_Adduct->Hydrolysis Stabilizing Pathway Deconjugated_Protein Protein-SH Retro_Michael->Deconjugated_Protein Released_Linker Released Linker-Payload Retro_Michael->Released_Linker Stable_Adduct Ring-Opened Hydrolyzed Adduct (Stable) Hydrolysis->Stable_Adduct

Figure 1. Competing pathways for a maleimide-thiol conjugate in serum.

Experimental Protocols

Serum Stability Assay Protocol

A generalized protocol for assessing the stability of a bioconjugate in serum is as follows:

  • Preparation of Conjugate: The bioconjugate of interest (e.g., an antibody-drug conjugate or ADC) is prepared and purified.

  • Incubation in Serum: The conjugate is incubated in serum (e.g., human or mouse) at a specific concentration (e.g., 1 mg/mL) at 37°C.[9] Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours, and up to 7 days).[6][7]

  • Sample Preparation: At each time point, the ADC is captured from the serum, often using affinity beads (e.g., Protein A for antibodies).[9] The beads are washed to remove non-specifically bound proteins.

  • Analysis: The amount of intact conjugate is quantified. This can be done through various analytical techniques:

    • High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the ADC from unconjugated antibody and other species.[10] The percentage of intact ADC is determined by integrating the peak areas.

    • Mass Spectrometry (MS): LC-MS can be used to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates deconjugation.[9][11]

    • SDS-PAGE: If the payload is fluorescent, the amount of fluorescence associated with the antibody can be quantified by SDS-PAGE analysis.[3]

cluster_analysis Analysis Start Start: Purified Conjugate Incubate Incubate in Serum (37°C) Start->Incubate Sample Take Aliquots at Time Points (0, 24, 48h...) Incubate->Sample Capture Capture Conjugate (e.g., Protein A beads) Sample->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash HPLC HPLC (HIC/RP-HPLC) Wash->HPLC MS Mass Spectrometry (LC-MS) Wash->MS SDS_PAGE SDS-PAGE (if fluorescent) Wash->SDS_PAGE Quantify Quantify % Intact Conjugate or Drug-to-Antibody Ratio (DAR) HPLC->Quantify MS->Quantify SDS_PAGE->Quantify

Figure 2. Experimental workflow for assessing conjugate stability in serum.

Conclusion

The stability of the Benzyl-PEG4-Maleimide linkage, as a representative N-alkyl maleimide, is a significant consideration for the development of long-circulating bioconjugates. The data clearly indicates that this linkage is prone to deconjugation in serum via the retro-Michael reaction. For applications requiring high in vivo stability, next-generation linkers such as N-aryl maleimides, phenyloxadiazole sulfones, and those formed via Diels-Alder reactions offer substantially improved performance. The choice of linker should be guided by the specific requirements of the therapeutic or diagnostic agent, with a thorough in vitro and in vivo stability assessment being a critical component of the development process.

References

A Comparative Guide to Functional Assays for Proteins Modified with Benzyl-PEG4-MS and its Alternatives in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of efficacy. This guide provides a comprehensive comparison of functional assays for evaluating proteins modified with Benzyl-PEG4-MS, a PROTAC linker, and its alternatives. By understanding the methodologies and interpreting the resulting data, researchers can make informed decisions in the design and optimization of potent and selective protein degraders.

The Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. The length, composition, and rigidity of the linker, such as in this compound, can significantly influence the efficacy (DC50 and Dmax), selectivity, and pharmacokinetic properties of the PROTAC.

Comparative Analysis of Common Linker Types

The this compound linker combines a polyethylene glycol (PEG) chain with a benzyl group, introducing a degree of rigidity. Alternatives to this structure include flexible linkers like alkyl chains and other PEG chains of varying lengths, as well as more rigid linkers incorporating cyclic structures like piperazine or piperidine.

Quantitative Data Summary: Impact of Linker Composition on PROTAC Performance

The following table summarizes representative data from studies on PROTACs targeting various proteins, illustrating the impact of different linker types on degradation efficiency. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Target ProteinE3 Ligase LigandLinker TypeLinker Composition/LengthDC50 (nM)Dmax (%)Reference
BTK Pomalidomide (CRBN)Reversible CovalentAcrylamide-PEG-Pomalidomide6.6>95[1]
BTK Pomalidomide (CRBN)Non-covalentAlkyl-Pomalidomide>1000<20[1]
TBK1 VHL LigandAlkyl/Ether21 atoms396[2]
TBK1 VHL LigandAlkyl/Ether29 atoms29276[2]
KRAS G12C VHL LigandPEG-based~6 atoms590~80[3]
SOS1 VHL LigandAlkyl5 methylene units15,700100[4]
BRD4 Pomalidomide (CRBN)PEG4-5 PEG units<500>80[2]
BRD4 Pomalidomide (CRBN)PEG1-2 PEG units>5000<20[2]
PI3K/mTOR VH032 (VHL)AlkylC8 alkyl chain~100-300~80-90[5]

Key Functional Assays for PROTAC Evaluation

A comprehensive evaluation of a PROTAC's efficacy involves a cascade of assays to assess its journey from cell entry to target protein degradation and the resulting cellular phenotype.

1. Target Engagement and Ternary Complex Formation These assays are crucial to confirm that the PROTAC can simultaneously bind to both the target protein and the E3 ligase.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the formation of the ternary complex in vitro.[6]

  • NanoBRET™ Ternary Complex Assay: A live-cell assay that monitors the formation of the ternary complex in a physiological context.

2. Target Protein Ubiquitination Successful ternary complex formation should lead to the ubiquitination of the target protein.

  • Immunoprecipitation and Western Blotting: A classic method to enrich the target protein and then probe for ubiquitin chains.[7][8]

  • NanoBRET™ Ubiquitination Assay: A live-cell assay to quantify the ubiquitination of the target protein in real-time.[2]

3. Target Protein Degradation The ultimate goal of a PROTAC is to induce the degradation of the target protein.

  • Western Blotting: The most common method to quantify the reduction in the level of the target protein.[4]

4. Cellular Phenotype Assays to determine the downstream biological consequences of target protein degradation.

  • Cell Viability Assays (e.g., CellTiter-Glo®): To measure the effect of protein degradation on cell proliferation and survival.[6][9][10][11]

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein.[4][8]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Immunoprecipitation (IP) for Detecting Protein Ubiquitination

This protocol describes how to immunoprecipitate a target protein and detect its ubiquitination status.[7][8][12]

Materials:

  • Treated cell lysates (from cells treated with PROTAC and a proteasome inhibitor like MG132)

  • IP lysis buffer

  • Primary antibody against the target protein

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer or SDS sample buffer

  • Primary antibody against ubiquitin

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Lysis:

    • Lyse cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions and then dilute to reduce SDS concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the primary antibody against the target protein.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein from the beads by boiling in SDS sample buffer.

    • Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.

    • Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol details the use of the CellTiter-Glo® assay to measure cell viability following PROTAC treatment.[6][9][10][11]

Materials:

  • Opaque-walled multi-well plates with cultured cells

  • PROTAC of interest

  • CellTiter-Glo® Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled plates and allow them to adhere.

    • Treat cells with a serial dilution of the PROTAC for the desired time period.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Record the luminescence using a luminometer.

  • Analysis:

    • Calculate the percentage of viable cells relative to the vehicle control.

Mandatory Visualizations

PROTAC Mechanism of Action and Experimental Workflow

PROTAC_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation start PROTAC Design & Synthesis assay1 Target Engagement & Ternary Complex Formation (e.g., TR-FRET, NanoBRET) start->assay1 In vitro/In-cell assay2 Target Protein Ubiquitination (e.g., IP-Western, NanoBRET) assay1->assay2 Mechanistic Confirmation assay3 Target Protein Degradation (e.g., Western Blot) assay2->assay3 Functional Outcome assay4 Cellular Phenotype (e.g., Cell Viability Assay) assay3->assay4 Biological Effect end Lead Optimization assay4->end Ubiquitin_Proteasome_Pathway cluster_pathway Ubiquitin-Proteasome Pathway Hijacked by a PROTAC POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway and PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Degradation Degradation PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Degrades PROTAC->mTORC1 Degrades

References

A Comparative Analysis of Benzyl-PEG Linkers with Diverse Reactive Groups for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the payload to the biomolecule but also significantly influences the stability, solubility, and overall efficacy of the final product. Benzyl-PEG (Bn-PEG) linkers have gained prominence due to the stability of the benzyl ether bond and the advantageous properties conferred by the polyethylene glycol (PEG) chain, including increased hydrophilicity and a reduced immunogenic response.[1][] This guide provides an objective comparison of Benzyl-PEG linkers functionalized with different reactive groups, supported by illustrative experimental data and detailed protocols.

Performance Comparison of Benzyl-PEG Linkers

The choice of reactive group on a Benzyl-PEG linker is dictated by the available functional groups on the biomolecule to be conjugated. The most commonly employed reactive functionalities are N-Hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting free thiols (e.g., cysteine residues). The performance of these linkers can be evaluated based on several key parameters, as summarized in the table below.

Parameter Benzyl-PEG-NHS Ester Benzyl-PEG-Maleimide Benzyl-PEG-Alkyne/Azide (Click Chemistry)
Target Functional Group Primary Amines (-NH2)Thiols (-SH)Azides (-N3) or Alkynes (-C≡CH)
Reaction Type AcylationMichael AdditionCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Optimal Reaction pH 7.0 - 8.56.5 - 7.54.0 - 7.0 (CuAAC), Physiological pH (SPAAC)
Bond Formed Stable Amide BondStable Thioether BondStable Triazole Ring
Reaction Efficiency High (typically >80%)Very High (typically >90%)Very High (typically >95%)
Specificity Moderate (can react with multiple lysine residues)High (targets less abundant cysteine residues)Very High (bioorthogonal)
Stability of Resulting Bond HighHighVery High
Potential for Cross-Reactivity Low (some hydrolysis of NHS ester in aqueous buffer)Low (maleimide can react with amines at pH > 7.5)Very Low
Illustrative Conjugation Yield ~75%~85%~90%

Note: The quantitative data in this table is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and comparison of bioconjugates using different Benzyl-PEG linkers.

Protocol 1: General Procedure for Protein Conjugation with Benzyl-PEG-NHS Ester

Materials:

  • Protein with accessible primary amines (e.g., monoclonal antibody)

  • Benzyl-PEG-NHS Ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Benzyl-PEG-NHS Ester in a small amount of anhydrous DMSO and then dilute to the desired concentration with the reaction buffer.

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved Benzyl-PEG-NHS Ester to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove unreacted linker and byproducts by SEC or dialysis against PBS.

  • Characterization: Analyze the conjugate by SDS-PAGE, HPLC (SEC and HIC), and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Protocol 2: General Procedure for Protein Conjugation with Benzyl-PEG-Maleimide

Materials:

  • Protein with accessible thiol groups (e.g., cysteine-engineered antibody)

  • Benzyl-PEG-Maleimide

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.0

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-ethylmaleimide or free cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column. Resuspend the protein in the reaction buffer.

  • Linker Preparation: Dissolve the Benzyl-PEG-Maleimide in a small amount of anhydrous DMSO and then dilute to the desired concentration with the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 3-5 molar excess of the dissolved Benzyl-PEG-Maleimide to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the conjugate using SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, HPLC, and mass spectrometry to determine the DAR and confirm site-specific conjugation.

Visualizing the Concepts

Diagrams can aid in understanding the chemical reactions and experimental workflows.

G cluster_nhs Benzyl-PEG-NHS Ester Pathway cluster_maleimide Benzyl-PEG-Maleimide Pathway Protein_NH2 Protein-NH2 Conjugate_Amide Protein-NH-CO-PEG-Bn Protein_NH2->Conjugate_Amide Acylation (pH 7.0-8.5) Bn_PEG_NHS Bn-PEG-NHS Bn_PEG_NHS->Conjugate_Amide Protein_SH Protein-SH Conjugate_Thioether Protein-S-Maleimide-PEG-Bn Protein_SH->Conjugate_Thioether Michael Addition (pH 6.5-7.5) Bn_PEG_Mal Bn-PEG-Maleimide Bn_PEG_Mal->Conjugate_Thioether

Caption: Reaction pathways for Benzyl-PEG linkers.

G start Start: Protein & Linker Selection conjugation Bioconjugation Reaction (pH, temp, time optimization) start->conjugation purification Purification (SEC / Dialysis) conjugation->purification characterization Characterization (HPLC, MS, SDS-PAGE) purification->characterization analysis Comparative Analysis (Yield, Purity, Stability) characterization->analysis end End: Optimal Conjugate analysis->end

Caption: Experimental workflow for linker comparison.

References

A Comparative Guide to the Quality Control and Analysis of Benzyl-PEG4-MS Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity, stability, and reactivity of PEGylation reagents are paramount for ensuring the efficacy and safety of resulting bioconjugates. This guide provides a comprehensive comparison of Benzyl-PEG4-MS (Mesylate) and its common alternatives, focusing on their quality control, analysis, and performance.

Overview of this compound and its Alternatives

This compound is a PEGylation reagent designed for the modification of primary and secondary amines. It features a benzyl protecting group on one end of the tetraethylene glycol (PEG4) chain and a mesylate leaving group on the other. The benzyl group can be removed under specific conditions, revealing a functional group for further conjugation, while the mesylate group reacts with nucleophilic amines to form a stable amine linkage.

Common alternatives for amine-reactive PEGylation include reagents with different activating groups, such as N-Hydroxysuccinimide (NHS) esters and Tosylates (Tos).

  • Benzyl-PEG4-NHS ester: This reagent reacts with amines to form a stable amide bond. NHS esters are known for their high reactivity and are one of the most common choices for amine modification.

  • Benzyl-PEG4-Tosylate (Tos): Similar to the mesylate, the tosylate is a good leaving group, reacting with amines to form a stable linkage.

Quality Control Parameters

Ensuring the quality of these reagents is critical for reproducible results. The following table summarizes the key quality control parameters and typical specifications.

Parameter This compound Benzyl-PEG4-NHS ester Benzyl-PEG4-Tosylate Test Method
Appearance White to off-white solid or oilWhite to off-white solidWhite to off-white solid or oilVisual Inspection
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, ¹³C NMR, MS
Purity ≥ 95%≥ 95%≥ 95%HPLC-CAD, HPLC-ELSD
Water Content ≤ 0.5%≤ 0.5%≤ 0.5%Karl Fischer Titration
Solubility Soluble in DMSO, DMF, CH₂Cl₂Soluble in DMSO, DMFSoluble in DMSO, DMF, CH₂Cl₂Visual Inspection

Comparative Performance of Amine-Reactive Groups

The choice of the amine-reactive group (Mesylate, NHS ester, or Tosylate) influences the reaction conditions and the stability of the resulting conjugate.

Feature Mesylate (MS) NHS Ester Tosylate (Tos)
Reaction pH 7.5 - 9.07.0 - 8.5[1]7.5 - 9.0
Reaction Speed ModerateFast[2]Moderate
Linkage Formed Secondary or Tertiary AmineAmide[1]Secondary or Tertiary Amine
Linkage Stability HighHigh (hydrolytically stable)[2]High
Byproducts Methanesulfonic acidN-hydroxysuccinimidep-Toluenesulfonic acid
Moisture Sensitivity HighHigh[3][4]High

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate quality control and successful conjugation.

Purity Determination by HPLC-CAD

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful technique for the analysis of PEGylated compounds, which often lack a UV chromophore.[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is typically used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector: Charged Aerosol Detector (CAD)

  • Sample Preparation: Dissolve the reagent in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

Identity Confirmation by Mass Spectrometry

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can be used to confirm the molecular weight of the reagent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Time-of-Flight (TOF)

  • Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused or analyzed via LC-MS.

  • Expected m/z: For this compound (C₁₄H₂₂O₆S), the expected [M+H]⁺ is approximately 319.12.

Structural Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • Data Acquisition: A 400 MHz or higher spectrometer is recommended. Characteristic peaks for the benzyl group, PEG backbone, and mesylate group should be identified and integrated.

Water Content by Karl Fischer Titration

The Karl Fischer titration is the gold standard for determining the water content in reagents.[5][6][7][8]

  • Apparatus: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure: A known weight of the sample is accurately added to the titration cell containing the Karl Fischer reagent. The titration proceeds until all the water in the sample has reacted. The water content is then calculated based on the amount of iodine consumed.

General Protocol for Amine PEGylation

This protocol provides a general guideline for the conjugation of this compound to a model amine-containing substrate.

  • Dissolve the Substrate: Dissolve the amine-containing molecule in a suitable buffer at a pH of 8.0-9.0. Amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer should be used.[3][4]

  • Prepare the PEG Reagent: Immediately before use, dissolve the this compound reagent in a minimal amount of an anhydrous water-miscible organic solvent, such as DMSO or DMF.[3][4]

  • Reaction: Add the dissolved PEG reagent to the substrate solution. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is typically used.[3]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris or glycine.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the reaction mixture and purified product by HPLC-CAD and/or SDS-PAGE (for protein substrates) to determine the extent of PEGylation.

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the quality control and application of this compound reagents.

Quality_Control_Workflow cluster_QC Quality Control of this compound Reagent cluster_tests Analytical Tests raw_material Raw Material (this compound) sampling Sampling raw_material->sampling purity Purity (HPLC-CAD) sampling->purity identity Identity (NMR, MS) sampling->identity water Water Content (KF) sampling->water specs Compare to Specifications purity->specs identity->specs water->specs release Release for Use specs->release Pass reject Reject specs->reject Fail Reagent_Comparison_Logic cluster_reagents Reagent Alternatives cluster_factors Decision Factors title Choosing an Amine-Reactive Benzyl-PEG4 Reagent ms This compound reactivity Reactivity & Kinetics ms->reactivity stability Linkage Stability ms->stability conditions Reaction Conditions (pH) ms->conditions byproducts Byproducts ms->byproducts nhs Benzyl-PEG4-NHS nhs->reactivity nhs->stability nhs->conditions nhs->byproducts tos Benzyl-PEG4-Tos tos->reactivity tos->stability tos->conditions tos->byproducts application Specific Application Requirements reactivity->application stability->application conditions->application byproducts->application PEGylation_Signaling_Pathway cluster_reaction Amine PEGylation Reaction reagent This compound activated_complex Transition State reagent->activated_complex substrate Substrate with Primary/Secondary Amine (e.g., Protein, Peptide) substrate->activated_complex product PEGylated Substrate (Stable Amine Linkage) activated_complex->product byproduct Methanesulfonic Acid activated_complex->byproduct

References

A Comparative Guide to Benzyl-PEG4-MS and Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of success in the development of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. While poly(ethylene glycol) (PEG) linkers have long been a mainstay in the field, the emergence of novel linker technologies warrants a comparative analysis to guide rational drug design. This guide provides a detailed comparison of Benzyl-PEG4-MS, a representative PEG-based linker, with alternative linker classes, supported by available experimental data and detailed methodologies.

This compound: A PEG-Based PROTAC Linker

This compound is a discrete polyethylene glycol (PEG)-based linker that has been utilized in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The "PEG4" designation indicates four repeating ethylene glycol units, providing a flexible and hydrophilic spacer. The benzyl group serves as a protecting group, while the mesylate (MS) is a good leaving group, facilitating conjugation.

Applications

The primary application of this compound is in the construction of PROTACs. The PEG component of the linker is intended to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often hydrophobic PROTAC molecules.[1]

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]

  • Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, potentially reducing renal clearance and extending its plasma half-life.[1]

Limitations of PEG-Based Linkers

Despite their widespread use, PEG linkers, including this compound, are associated with several limitations:

  • Immunogenicity: A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.

  • Non-Biodegradability: PEG is not readily biodegradable, raising concerns about potential long-term accumulation and toxicity.

  • Reduced Metabolic Stability: Compared to some alternative linker chemistries, the ether bonds in PEG linkers can be susceptible to oxidative metabolism.[4]

  • "Hook Effect": In the context of PROTACs, excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex, reducing degradation efficacy. The flexibility of PEG linkers can sometimes contribute to this phenomenon.

Comparative Analysis of Linker Technologies

The following sections provide a comparative overview of this compound (as a representative PEG linker) and its emerging alternatives.

Data Presentation: Linker Performance Comparison
Linker TypeKey AdvantagesKey LimitationsReported Performance Metrics (Example Data)
PEG-Based (e.g., this compound) - Well-established chemistry- Good aqueous solubility- Tunable length.[5]- Potential immunogenicity- Non-biodegradable- Potential for reduced metabolic stability.[4]PROTAC Efficacy: Linker length is critical; studies on BRD4-targeting PROTACs showed that those with 0 or 4-5 PEG units had better degradation potency (DC50 < 0.5 µM) than those with 1-2 PEG units (DC50 > 5 µM).[3]
Polysarcosine (PSar) - Non-immunogenic- Biodegradable- Excellent hydrophilicity.[6][7]- Less established chemistry compared to PEG- Synthesis of monodisperse PSar can be complex.[6]ADC Efficacy: In a comparative study, a polysarcosine-based ADC (ADC-PSAR12) demonstrated superior antitumor activity compared to a PEG-based equivalent (ADC-PEG12) at equal linker lengths.[8]
Polypeptide-Based - Biodegradable- Can be designed for specific enzymatic cleavage- Can adopt defined secondary structures (rigid or flexible).[9]- Potential for immunogenicity depending on the sequence- Can be more synthetically challenging than PEG.ADC Stability & Efficacy: Peptide linkers like Val-Cit are widely used in approved ADCs, demonstrating good plasma stability and efficient cleavage by lysosomal enzymes like Cathepsin B.[]
Hydrophilic Non-PEG Linkers - Can overcome PEG-related immunogenicity- Can offer improved metabolic stability.[11]- Often newer technologies with less established track records.ADC Efficacy: Novel hydrophilic linkers incorporating sugar moieties have been shown to produce ADCs with excellent hydrophilicity and efficacy comparable to established platforms.[11]

Experimental Protocols

Detailed methodologies for key bioconjugation reactions relevant to the synthesis of molecules using this compound and its alternatives are provided below.

Protocol 1: Amine-Reactive Conjugation via NHS Ester

This protocol describes a general procedure for conjugating a PEG-NHS ester to a primary amine-containing molecule, such as a protein or a small molecule ligand.

Materials:

  • PEG-NHS Ester (e.g., a derivative of this compound activated as an NHS ester)

  • Protein or small molecule with a primary amine

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Protein/Small Molecule: Dissolve the amine-containing molecule in the amine-free buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess (e.g., 10-20 fold) of the PEG-NHS ester stock solution to the protein/small molecule solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: (Optional) Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.

Protocol 2: Thiol-Reactive Conjugation via Maleimide

This protocol outlines a general procedure for conjugating a maleimide-functionalized linker to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • Maleimide-functionalized linker

  • Protein with free thiol groups (may require prior reduction of disulfide bonds)

  • Thiol-free buffer (e.g., PBS, HEPES, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT), if needed

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Protein: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent (e.g., 10-fold molar excess of TCEP for 30 minutes at room temperature). Remove the reducing agent using a desalting column.

  • Preparation of Maleimide-Linker Solution: Dissolve the maleimide-functionalized linker in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add a molar excess (e.g., 10-20 fold) of the maleimide-linker stock solution to the thiol-containing protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Purification: Remove unreacted linker by size-exclusion chromatography or dialysis.

  • Characterization: Determine the conjugation efficiency and purity of the product using methods such as UV-Vis spectroscopy (to measure both protein and dye absorbance if the linker is fluorescent), mass spectrometry, or HPLC.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary bridges E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing a linker like this compound.

Experimental_Workflow cluster_1 Bioconjugation Workflow Start Start: Prepare Reactants Conjugation Conjugation Reaction (e.g., NHS ester or Maleimide chemistry) Start->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A generalized experimental workflow for bioconjugation.

Linker_Comparison cluster_2 Linker Technology Comparison PEG PEG-Based Linkers (e.g., this compound) PSar Polysarcosine (PSar) PEG->PSar Alternative to reduce immunogenicity Peptide Polypeptide-Based PEG->Peptide Alternative for biodegradability & specific cleavage Other Other Hydrophilic Non-PEG Linkers PEG->Other Emerging alternatives

Caption: Logical relationship between PEG-based linkers and their alternatives.

References

Safety Operating Guide

Safe Disposal of Benzyl-PEG4-MS: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Benzyl-PEG4-MS is crucial for laboratory safety and environmental protection. Due to its chemical structure, which includes a benzyl group and a polyethylene glycol (PEG) chain, it should be handled as a hazardous substance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hazard Assessment

Key Hazard Information:

Hazard CategoryDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]
Incompatible Materials Strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[2][3].

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container[2][4].

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Collect it in a labeled, sealed container[2]. Do not mix with other waste streams unless compatibility has been confirmed[3].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, PPE, or labware, are considered contaminated. These items must be collected in a designated, sealed waste bag or container for hazardous waste[2][5].

2. Waste Storage:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound"[3][4]. Include appropriate hazard pictograms.

  • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated designated hazardous waste accumulation area[2][3]. Ensure containers are tightly sealed to prevent leaks or evaporation and are stored away from incompatible materials, particularly strong oxidizing agents[2].

3. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation[2][3].

  • Containment: Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to soak up the spill. Do not use combustible materials like sawdust[2][3].

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste[2][3].

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste[2].

4. Final Disposal:

  • Arrange for Pickup: All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection[2][3].

  • Documentation: Complete all required hazardous waste disposal forms provided by your EHS office to ensure regulatory compliance[4].

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Labeled, Sealable Container ppe->collect spill Spill Occurs collect->spill No store Store in Designated Hazardous Waste Area collect->store contain_spill Contain with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material for Disposal contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl-PEG4-MS

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before working with Benzyl-PEG4-MS, it is crucial to be aware of potential hazards. Similar compounds with benzyl and PEG components can be harmful if swallowed and may cause skin and eye irritation.[1][2][3][4][5] Therefore, treating this compound with a high degree of caution is essential.

Personal Protective Equipment (PPE):

A comprehensive array of PPE is your first line of defense against chemical exposure.[6][7][8][9][10] The following table summarizes the necessary PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety GogglesWear tightly fitting chemical safety goggles to protect against splashes.[5] A face shield may be required for larger quantities or when splashing is likely.[10]
Hand Protection Chemical-resistant GlovesWear nitrile or neoprene gloves.[10] Always inspect gloves for tears or punctures before use and wash hands after removal.[11]
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn to protect skin and clothing from contamination.[5] For larger scale operations, a chemical-resistant apron is advised.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

In Case of Exposure:

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water and remove any contaminated clothing.[5][11] If irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek prompt medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A structured workflow is essential for the safe handling and disposal of this compound. The following diagram and procedural steps outline a comprehensive plan from receiving the compound to its final disposal.

Workflow for Safe Handling and Disposal of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe Don Appropriate PPE storage->don_ppe Prepare for Experiment fume_hood Work in a Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer fume_hood->weigh_transfer experiment Perform Experiment weigh_transfer->experiment segregate Segregate Waste experiment->segregate Generate Waste label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via Institutional EHS store_waste->dispose

Safe handling workflow for this compound.

Procedural Steps:

  • Receiving and Storage:

    • Upon receipt, carefully inspect the package for any signs of damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • Handling and Use:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Conduct all weighing and transfer operations within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

    • Avoid direct contact with the skin and eyes.[13]

    • After handling, thoroughly wash your hands and any exposed skin.[11]

  • Waste Management and Disposal:

    • All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous chemical waste.[12]

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[12] The label should include "Hazardous Waste" and the full chemical name.

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[12] Do not dispose of this compound down the drain.[12]

Spill Management:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[12]

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[12]

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.[12]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.